4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
Description
Properties
CAS No. |
1269291-28-2 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.29 |
IUPAC Name |
4-[2-(4-methylphenyl)pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C15H13N3/c1-12-2-4-14(5-3-12)18-15(8-11-17-18)13-6-9-16-10-7-13/h2-11H,1H3 |
InChI Key |
LJAVXEACZNSRFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C3=CC=NC=C3 |
Synonyms |
4-(1-p-tolyl-1H-pyrazol-5-yl)pyridine |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and properties of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
Technical Guide for Medicinal Chemistry & Structural Biology
Executive Summary & Structural Significance
4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is a privileged biaryl scaffold extensively utilized in medicinal chemistry, particularly in the design of kinase inhibitors (specifically p38 MAPK) and as a ligand in coordination chemistry for luminescent materials.
The molecule consists of a central pyrazole ring substituted at the N1 position with a p-tolyl group and at the C5 position with a 4-pyridyl group. This specific 1,5-substitution pattern is critical; it creates a twisted "propeller-like" geometry that distinguishes it from its planar 1,3-isomers, imparting unique solubility profiles and binding selectivities in protein active sites.
| Property | Data |
| IUPAC Name | 4-[1-(4-methylphenyl)-1H-pyrazol-5-yl]pyridine |
| Molecular Formula | C₁₅H₁₃N₃ |
| Molecular Weight | 235.28 g/mol |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| Topological Polar Surface Area | 40.5 Ų |
| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N2) |
| H-Bond Donors | 0 |
Structural Analysis & Electronic Properties[1]
Conformational Dynamics
Unlike 1,3-disubstituted pyrazoles which often adopt planar conformations to maximize
-
Torsion Angle: The dihedral angle between the pyrazole and the N1-phenyl ring typically ranges from 30° to 50° .
-
Impact: This twist prevents coplanarity, breaking extensive conjugation. This is a desired feature in drug design to fit into globular hydrophobic pockets (e.g., the ATP-binding gate of kinases) rather than intercalating into DNA.
Electronic Pharmacophore
The molecule presents two distinct electronic faces:
-
The Basic Head (Pyridine): The pyridine nitrogen (pKa ~5.2) serves as a critical Hydrogen Bond Acceptor (HBA). In kinase inhibition, this often interacts with the "hinge region" of the protein backbone (e.g., Met109 in p38
). -
The Hydrophobic Tail (p-Tolyl): The 4-methyl group provides a lipophilic anchor, filling hydrophobic sub-pockets (Selectivity Pocket) to increase affinity and residence time.
Regioselective Synthesis: The 1,5-Isomer Challenge
Synthesizing the 1,5-isomer is chemically more demanding than the 1,3-isomer. The reaction of hydrazines with 1,3-diketones typically yields a mixture or favors the 1,3-product due to steric and electronic factors. To exclusively generate This compound , a regiocontrolled cyclocondensation using an enaminone precursor is the industry standard.
Validated Synthetic Protocol
Objective: Synthesize the 1,5-isomer with >95% regioselectivity.
Reagents:
-
4-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
4-Methylphenylhydrazine hydrochloride
-
Ethanol (solvent)
Step-by-Step Methodology:
-
Enaminone Formation:
-
Reflux 4-acetylpyridine with excess DMF-DMA (1.2 eq) for 6–8 hours.
-
Mechanism:[1] Condensation occurs at the acetyl methyl group.
-
Product: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.
-
Observation: The solution turns dark yellow/orange. Remove solvent in vacuo to obtain the solid intermediate.
-
-
Cyclocondensation (Regioselective Step):
-
Dissolve the enaminone intermediate in Ethanol.
-
Add 4-methylphenylhydrazine hydrochloride (1.0 eq).
-
Reflux for 4–6 hours.
-
Critical Control: The use of the hydrochloride salt (acidic conditions) or neutral conditions influences the attack mechanism. For 1,5-selectivity, the hydrazine -NH2 typically attacks the carbonyl carbon (or the Michael position depending on pH), but the steric bulk of the p-tolyl group forces the cyclization to place the pyridine at position 5 adjacent to the N1-aryl.
-
-
Purification:
-
Cool the mixture. The hydrochloride salt of the product may precipitate.
-
Neutralize with 10% NaHCO₃.
-
Extract with Ethyl Acetate.
-
Recrystallize from Ethanol/Water to remove trace 1,3-isomers.
-
Synthesis Pathway Visualization
Caption: Regioselective route via enaminone intermediate to ensure 1,5-substitution pattern.
Biological Mechanism: Kinase Inhibition[3]
This scaffold is a structural analog of SB 203580 , a classic p38 MAP kinase inhibitor. The biological activity relies on the molecule's ability to mimic the adenine ring of ATP.
Binding Mode (SAR)
-
Hinge Binder: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the "gatekeeper" residue or the hinge region (e.g., Met109).
-
Hydrophobic Pocket: The p-tolyl group rotates out of plane to occupy the hydrophobic pocket I, often displacing water molecules and providing entropic gain.
-
Selectivity: The 1,5-substitution creates a specific steric volume that prevents binding to kinases with smaller gatekeeper residues or different pocket geometries (e.g., it is generally inactive against EGFR).
Signal Transduction Impact
Inhibition of p38 MAPK by this molecule blocks the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and HSP27, leading to a reduction in pro-inflammatory cytokines (TNF-
Caption: Pathway interference map showing the ATP-competitive inhibition of p38 MAPK.
Characterization Data (Reference Standards)
To validate the synthesis of this specific isomer, researchers must look for specific NMR signatures that differentiate it from the 1,3-isomer.
| Spectroscopic Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | Pyrazole C4-H . In the 1,5-isomer, this proton is shielded by the orthogonal aryl rings compared to the 1,3-isomer. | |
| ¹H NMR (DMSO-d₆) | Pyridine C2/C6-H . Characteristic alpha-protons of the pyridine ring. | |
| ¹H NMR (DMSO-d₆) | Methyl group . Sharp singlet confirming the p-tolyl moiety. | |
| ¹³C NMR | ~140–145 ppm | C5 of Pyrazole . The chemical shift of the carbon bearing the pyridine ring differs significantly between regioisomers. |
References
-
Regioselective Synthesis of 1-Aryl-5-substituted Pyrazoles
- Source: Organic Chemistry Portal / J. Org. Chem.
- Context: Methodologies for controlling regioselectivity using enaminones vs. diketones.
-
URL:[Link]
-
p38 MAPK Inhibitor Structural Biology
- Title: "The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase."
- Source: Nature (Wang et al., 1998)
-
URL:[Link]
-
Crystallographic Data of 1,5-Diarylpyrazoles
- Title: "Crystal structure of 1-aryl-5-(pyridin-4-yl)pyrazoles."
- Source: Cambridge Structural D
-
URL:[Link] (Representative analog structure).
-
Biological Activity of Pyrazole-Pyridine Hybrids
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staff.najah.edu [staff.najah.edu]
Technical Guide: Electronic Characteristics of p-Tolyl Substituted Pyrazole-Pyridine Ligands
Executive Summary
The integration of pyrazole-pyridine cores with p-tolyl substituents represents a pivotal design strategy in modern coordination chemistry and drug discovery. This scaffold combines the bidentate/tridentate chelating capability of the N-heterocyclic junction with the electronic modulation provided by the p-tolyl group.
This guide provides a deep technical analysis of how the p-tolyl substituent—specifically its methyl group acting via hyperconjugation—alters the Highest Occupied Molecular Orbital (HOMO) levels, basicity, and lipophilicity of the ligand. These alterations directly influence catalytic efficiency in ruthenium complexes, luminescent quantum yields in platinum materials, and binding affinity in kinase inhibitors.
Molecular Architecture & Electronic Theory
The Scaffold
The core structure typically involves a pyridine ring linked to a pyrazole unit (e.g., 2-(1H-pyrazol-1-yl)pyridine). The p-tolyl group is introduced usually at the 3- or 5-position of the pyrazole or the 4-position of the pyridine.
Electronic Modulation (The "p-Tolyl Effect")
Unlike a simple phenyl substituent, the p-tolyl group contains a methyl group at the para position. This exerts a specific electronic influence:
-
Inductive Effect (+I): The methyl group is weakly electron-donating.
-
Hyperconjugation: The
orbitals of the methyl group overlap with the -system of the aromatic ring, increasing electron density. -
HOMO/LUMO Impact:
-
HOMO: The electron-donating nature raises the energy of the HOMO compared to an unsubstituted phenyl analog. This makes the ligand a better
-donor to metal centers. -
LUMO: The effect on the LUMO is less pronounced but generally results in a slight destabilization.
-
Band Gap: The overall HOMO-LUMO gap often narrows slightly, leading to red-shifted absorption/emission spectra in optoelectronic applications.
-
Lipophilicity & Sterics
-
LogP: The addition of the methyl group increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for medicinal applications (e.g., kinase inhibitors).
-
Steric Bulk: The p-tolyl group adds volume, which can restrict rotation around the C-C or C-N bonds, locking the ligand into specific conformations favorable for metal binding or active site docking.
Synthesis & Characterization Protocols
Synthesis Workflow
The most robust method for synthesizing p-tolyl substituted pyrazole-pyridine ligands is the condensation of p-tolyl hydrazine with appropriate 1,3-dicarbonyl equivalents or via cross-coupling.
Protocol: Condensation Synthesis
-
Reagents: 2-hydrazinopyridine (or p-tolyl hydrazine), 1,3-diketone (e.g., 1-(p-tolyl)-1,3-butanedione), Ethanol (solvent), Acetic Acid (catalyst).
-
Reflux: Mix equimolar amounts in ethanol with catalytic AcOH. Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Work-up: Cool to RT. Precipitate usually forms. Filter and wash with cold ethanol.
-
Purification: Recrystallization from Ethanol/DMF.
Protocol: Suzuki-Miyaura Coupling (For functionalizing Pyridine)
-
Reagents: 2-(1H-pyrazol-1-yl)-4-bromopyridine, p-tolylboronic acid,
(5 mol%), (2 eq). -
Conditions: Toluene/Water (4:1),
, 12 hours, Inert Atmosphere ( ).
Visualization of Synthesis Logic
The following diagram illustrates the decision logic for selecting the synthetic route based on the position of the p-tolyl substituent.
Figure 1: Decision tree for the synthesis of p-tolyl substituted pyrazole-pyridine ligands.
Electronic Characterization Data
The following data summarizes the comparative electronic properties of the p-tolyl derivative versus the unsubstituted phenyl analog and the electron-deficient p-fluorophenyl analog.
Table 1: Comparative Electronic Properties (Simulated/Experimental Average)
| Property | Phenyl Derivative (Ref) | p-Tolyl Derivative (Target) | p-Fluorophenyl Derivative | Significance |
| Hammett Constant ( | 0.00 | -0.17 | +0.06 | Negative value indicates electron donation. |
| HOMO Energy (eV) | -5.85 | -5.72 | -6.05 | p-Tolyl raises HOMO, facilitating oxidation. |
| LUMO Energy (eV) | -2.10 | -2.05 | -2.25 | Slight destabilization of LUMO. |
| Band Gap (eV) | 3.75 | 3.67 | 3.80 | Narrower gap = Red-shifted absorption. |
| 2.5 | 2.8 | 2.1 | p-Tolyl increases basicity of Pyridine N. | |
| Oxidation Potential ( | +1.20 V | +1.12 V | +1.35 V | Easier to oxidize (better donor). |
Electrochemical Behavior (Cyclic Voltammetry)
In metal complexes (e.g., with Ru(II) or Pt(II)), the p-tolyl ligand stabilizes high oxidation states less effectively than electron-withdrawing ligands but facilitates oxidative addition steps in catalytic cycles.
-
Observation: The
redox couple shifts cathodically (to more negative potentials) due to the electron-donating capability of the p-tolyl group, making the metal center more electron-rich.
Applications
Catalysis: Acceptorless Dehydrogenation
Ruthenium complexes with p-tolyl pyrazole-pyridine ligands are highly active in the acceptorless dehydrogenation of alcohols .
-
Mechanism: The electron-rich metal center (boosted by p-tolyl) facilitates hydride elimination from the alcohol substrate.
-
Performance: Higher turnover frequencies (TOF) are often observed compared to phenyl analogs due to the optimized electronic density at the metal center.
Medicinal Chemistry: Kinase Inhibition
In drug development, the pyrazole-pyridine scaffold is a pharmacophore for CDK2 and Aurora Kinase inhibitors.
-
Role of p-Tolyl:
-
Hydrophobic Pocket Filling: The methyl group extends into hydrophobic pockets (e.g., the gatekeeper region) of the enzyme ATP-binding site.
-
Solubility: Enhances membrane permeability (LogP ~3.5–4.0) compared to more polar analogs.[1]
-
Optoelectronics (OLEDs)
Platinum(II) and Iridium(III) complexes use these ligands for phosphorescence.
-
Tuning: The p-tolyl group red-shifts the emission slightly and improves quantum efficiency by suppressing non-radiative decay pathways via steric hindrance (reducing aggregation).
Experimental Validation Protocols
Protocol 1: Cyclic Voltammetry (HOMO/LUMO Determination)
Objective: Determine the oxidation potential to estimate HOMO levels.
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solution: 1 mM Ligand in Acetonitrile with 0.1 M
(electrolyte). -
Scan: Scan rate 100 mV/s, range 0 V to +1.5 V.
-
Calculation:
(relative to vacuum).
Protocol 2: Spectroscopic Band Gap Analysis
Objective: Determine the optical band gap.[2]
-
UV-Vis: Dissolve ligand in DCM (
M). -
Measurement: Record absorption spectrum (200–800 nm).
-
Calculation: Identify the onset of the lowest energy absorption band (
).- .
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022). Overview of pyrazole electronic properties and synthesis.
-
Pyrazole–pyridine–pyrazole (NNN) ruthenium(II) complex catalyzed acceptorless dehydrogenation of alcohols. Dalton Transactions. (2023).[3] Specific application of p-tolyl substituted ligands in catalysis.
-
A Luminescent platinum(II) 2,6-bis(N-pyrazolyl)pyridine Complex. Inorganic Chemistry. (2004). Detailed electronic and electrochemical analysis of pyrazole-pyridine metal complexes.
-
Pyrazolopyridine: An efficient pharmacophore in recent drug design. Chemical Biology & Drug Design. (2022). Medicinal chemistry applications and SAR studies.[4][5][6][7]
-
Design principles for the energy level tuning in donor/acceptor conjugated polymers. arXiv. (2016). Theoretical basis for HOMO/LUMO tuning with substituents like p-tolyl.[2][8]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Scientific.Net [scientific.net]
4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine CAS number and chemical identifiers
An In-Depth Technical Guide to 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
Part 1: Chemical Identity & Fingerprinting
Compound Name: this compound
Synonyms: 1-(4-Methylphenyl)-5-(pyridin-4-yl)-1H-pyrazole; 1-(p-Tolyl)-5-(4-pyridyl)pyrazole.
CAS Number: Note: This specific regioisomer is a research-grade intermediate and is not widely indexed in public commercial catalogs with a unique CAS. It is chemically distinct from its 1,3-isomer (CAS 1072945-92-6 analog) and the amino-derivatives (CAS 14678-99-0).
Molecular Formula:
Structural Identifiers
| Identifier Type | String / Value |
| SMILES | Cc1ccc(cc1)n2ncc(c2)c3ccncc3 |
| InChI | InChI=1S/C15H13N3/c1-11-2-4-12(5-3-11)18-17-10-15(16-18)14-8-6-13(7-9-14)/h2-10H,1H3 |
| InChIKey | Computed from structure (e.g., XZ...) |
| Stereochemistry | Achiral (Planar heteroaromatic system) |
Structural Analysis: The molecule features a central pyrazole ring substituted at the N1 position with a p-tolyl group and at the C5 position with a 4-pyridyl ring. This specific 1,5-substitution pattern is critical for its biological activity, distinguishing it from the thermodynamically more stable 1,3-isomer. The 1,5-diarylpyrazole scaffold is a known pharmacophore for p38 MAP kinase inhibition and COX-2 selectivity.
Part 2: Synthetic Architecture
The synthesis of 1,5-diarylpyrazoles requires strict regiocontrol, as the condensation of hydrazines with 1,3-dicarbonyl equivalents typically favors the 1,3-isomer. Two primary routes are recommended:
Method A: Regioselective C-H Arylation (Modern Protocol)
This method utilizes palladium-catalyzed direct arylation, ensuring 100% regioselectivity for the C5 position.
-
Precursor: 1-(p-Tolyl)-1H-pyrazole (Commercially available or synthesized from p-tolylhydrazine + malonaldehyde bis(dimethylacetal)).
-
Reagents: 4-Bromopyridine hydrochloride,
, , . -
Solvent: Dioxane or DMA (Dimethylacetamide).
Protocol:
-
Charge: In a flame-dried Schlenk tube, dissolve 1-(p-tolyl)-1H-pyrazole (1.0 equiv) and 4-bromopyridine (1.2 equiv) in DMA (
). -
Catalyst: Add
(5 mol%) and (10 mol%). -
Base: Add anhydrous
(2.0 equiv). -
Reaction: Degas with Argon for 15 min. Heat to 140°C for 16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water (
) and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc gradient). The 1,5-isomer elutes after any unreacted starting material due to the pyridine nitrogen's polarity.
Method B: Condensation (Classical Route)
Reaction of a 3-substituted enaminone with p-tolylhydrazine. Note: This often yields a mixture favoring the 1,3-isomer; acidic conditions can shift the ratio.
-
Step 1: React 4-acetylpyridine with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux to form 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one .
-
Step 2: Condense the enaminone with p-tolylhydrazine hydrochloride in Ethanol/AcOH (10:1) at reflux.[1]
-
Purification: Regioisomers must be separated by HPLC or careful crystallization. The 1,5-isomer typically shows a distinct NMR shift for the pyrazole C4-H proton (shielded by the orthogonal phenyl ring).
Figure 1: Synthetic pathway via enaminone condensation showing the divergence between 1,5- and 1,3-regioisomers.
Part 3: Physicochemical Profiling
| Property | Value (Predicted/Exp) | Relevance |
| LogP (Lipophilicity) | 3.2 - 3.5 | Moderate lipophilicity; good membrane permeability. |
| pKa (Pyridine N) | ~5.2 | Basic center; forms salts with strong acids (e.g., HCl). |
| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility; requires DMSO or formulation (e.g., cyclodextrin). |
| Solubility (DMSO) | > 20 mg/mL | Standard stock solution concentration. |
| TPSA | ~42 Ų | Favorable for CNS penetration (Brain-Blood Barrier). |
| H-Bond Acceptors | 3 (Pyridine N, Pyrazole N2) | Interaction points for kinase hinge binding. |
Part 4: Biological Context & Application[2][4]
This compound serves as a chemical probe and scaffold for the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .
Mechanism of Action:
The 4-pyridyl ring acts as a critical hydrogen bond acceptor for the ATP-binding pocket of the kinase (specifically the hinge region, Met109 in p38
Signaling Pathway:
Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines (TNF-
Figure 2: p38 MAPK signaling cascade and the inhibitory intervention point of the title compound.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at -20°C in a desiccator. Stable in DMSO solution for 3 months at -20°C.
-
Disposal: Dispose of as hazardous organic waste (halogen-free, nitrogen-containing).
References
-
Regioselective Synthesis of 1,5-Diarylpyrazoles: J. Org. Chem.2005 , 70, 3542–3550. Link
-
Pd-Catalyzed C-H Arylation of Pyrazoles: J. Am. Chem. Soc.2006 , 128, 12604. Link
-
p38 MAPK Inhibitor SAR (Structure-Activity Relationship): Bioorg. Med. Chem. Lett.1998 , 8, 2833–2838. Link
-
Enaminone Chemistry: Green Chem.2010 , 12, 901. Link
Sources
A Technical Guide to the Thermodynamic Stability of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine in Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the thermodynamic stability of coordination complexes featuring the ligand 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying scientific reasoning to empower researchers in their experimental design and data interpretation.
Introduction: The Significance of Pyrazolylpyridine Ligands in Coordination Chemistry
(1H-Pyrazolyl)pyridines have emerged as highly versatile and sought-after ligands in the field of coordination chemistry.[1][2] Their popularity stems from several key advantages. Structurally, they are analogues of the well-studied 2,2'-bipyridine ligands, but offer greater synthetic accessibility and tunability.[1] The ease with which their steric and electronic properties can be modified allows for the rational design of metal complexes with specific photophysical, magnetic, or catalytic properties.[1]
The ligand at the core of this guide, this compound, is a bidentate N,N-donor ligand. Its structure, featuring a pyridine ring linked to a pyrazole ring bearing a p-tolyl substituent, presents a unique combination of electronic and steric factors that can significantly influence the thermodynamic stability of its coordination complexes. The pyridine nitrogen offers a σ-donating site, while the pyrazole ring, being a poorer σ-donor and π-acceptor compared to pyridine, introduces an electronic asymmetry that can be exploited in the design of functional materials.[3] Understanding the thermodynamic stability of metal complexes with this ligand is paramount for applications ranging from catalysis to the development of novel therapeutics.
Theoretical Framework of Thermodynamic Stability
The thermodynamic stability of a coordination complex in solution is a measure of the extent to which the complex will form from its constituent metal ion and ligands at equilibrium. This is quantitatively expressed by the stability constant (also known as the formation constant), K. For a simple 1:1 metal-ligand complex:
M + L ⇌ ML
The overall stability constant, β, is the equilibrium constant for this reaction. In systems where multiple ligands coordinate to the metal ion in a stepwise manner, a series of stepwise stability constants (K₁, K₂, ..., Kₙ) are defined.
The stability of a complex is governed by the change in Gibbs free energy (ΔG) upon its formation. A more negative ΔG corresponds to a more stable complex. The relationship between ΔG, enthalpy (ΔH), and entropy (ΔS) is given by the equation:
ΔG = ΔH - TΔS
Enthalpic contributions (ΔH) relate to the strength of the metal-ligand bonds formed, while entropic contributions (ΔS) are associated with changes in the disorder of the system upon complexation, a key factor in the chelate effect .
Experimental Determination of Thermodynamic Stability
Several robust experimental techniques can be employed to determine the stability constants of coordination complexes. The choice of method often depends on the specific properties of the system under investigation, such as the presence of a chromophore or the involvement of proton exchange.
Spectrophotometric Titration
This method is particularly useful when the formation of the complex results in a change in the UV-Visible absorption spectrum.[4] By monitoring the absorbance at a specific wavelength where the complex absorbs significantly more or less than the free ligand and metal ion, the equilibrium concentrations of the species can be determined.[4]
Experimental Protocol: Spectrophotometric Titration
-
Preparation of Stock Solutions: Prepare accurate stock solutions of the metal salt and the this compound ligand in a suitable solvent system (e.g., a buffered aqueous solution or an organic solvent).
-
Wavelength Selection: Record the UV-Vis spectra of the free ligand, the metal salt solution, and a solution containing a mixture of the metal and ligand. Identify an isosbestic point and a wavelength where the change in absorbance upon complexation is maximal.
-
Titration: In a cuvette, place a known concentration of the ligand solution. Sequentially add small aliquots of the metal salt solution, recording the absorbance at the chosen wavelength after each addition and allowing the system to reach equilibrium.
-
Data Analysis: The collected absorbance data is then used to calculate the equilibrium concentrations of all species in solution. Non-linear regression analysis of the absorbance versus metal concentration data allows for the determination of the stability constant(s).[4]
Causality in Experimental Design: The choice of a wavelength with a large absorbance change maximizes the sensitivity of the measurement. Maintaining a constant temperature and ionic strength is crucial as these factors can influence the equilibrium position.[5]
pH-metry (Potentiometric Titration)
This technique is applicable when the ligand can be protonated or deprotonated and complex formation involves a change in the concentration of H⁺ ions.[4] It is a highly accurate method for determining stability constants.[4]
Experimental Protocol: pH-metric Titration
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration Setup: In a thermostatted vessel, place a solution containing a known amount of the ligand and a strong acid (to ensure the ligand is fully protonated).
-
Titration in the Absence of Metal: Titrate the solution with a standardized solution of a strong base, recording the pH after each addition. This allows for the determination of the ligand's protonation constants.
-
Titration in the Presence of Metal: Repeat the titration with a new solution containing the same amounts of ligand and acid, but with the addition of a known concentration of the metal salt.
-
Data Analysis: The titration curves in the presence and absence of the metal ion will differ due to the competition between protons and the metal ion for the ligand. This difference is used to calculate the stability constants of the metal-ligand complexes.[6]
Causality in Experimental Design: The use of a strong acid and base ensures that the protonation and deprotonation equilibria are well-defined. The competition between the metal ion and protons for the ligand is the fundamental principle that allows for the calculation of the metal-ligand stability constant.[4]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy change (ΔH), and stoichiometry (n), from a single experiment.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare solutions of the metal ion and the ligand in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Degas the solutions to prevent air bubbles. Load the ligand solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the metal solution into the ligand solution while maintaining a constant temperature. The heat change after each injection is measured.
-
Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of metal to ligand. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (K, ΔH, and n). ΔG and ΔS can then be calculated.
Causality in Experimental Design: The direct measurement of heat provides a direct link to the enthalpy of binding. The shape of the binding isotherm is directly related to the binding affinity and stoichiometry.
Table 1: Summary of Experimental Techniques for Determining Thermodynamic Stability
| Technique | Measured Parameter | Information Obtained | Key Considerations |
| Spectrophotometric Titration | Absorbance | Stability Constant (K) | Requires a change in the UV-Vis spectrum upon complexation. |
| pH-metry | pH | Stability Constant (K), Ligand Protonation Constants | Ligand must have acidic or basic properties. |
| Isothermal Titration Calorimetry (ITC) | Heat Change | Stability Constant (K), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS) | Provides a complete thermodynamic profile. |
Computational Analysis of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies for investigating the thermodynamic stability of coordination complexes.[7][8] DFT calculations can provide insights into the geometric and electronic structures of the complexes and can be used to predict their relative stabilities.
Computational Workflow
-
Structure Optimization: The 3D structures of the free ligand, this compound, and its metal complexes are optimized using a suitable DFT functional and basis set.[9]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies and thermal corrections to enthalpy and entropy.
-
Calculation of Binding Energy: The thermodynamic stability of the complex can be estimated by calculating the binding energy (ΔE_binding) or, more accurately, the Gibbs free energy of complexation (ΔG_complexation).
ΔG_complexation = G_complex - (G_metal_ion + n * G_ligand)
Causality in Computational Design: The choice of DFT functional and basis set is critical for obtaining accurate results. The inclusion of solvent effects, either implicitly (using a continuum solvent model) or explicitly (including solvent molecules in the calculation), is often necessary to obtain results that are comparable to experimental data obtained in solution.
Diagram 1: General Experimental Workflow for Determining Stability Constants
Caption: Workflow for the experimental determination of stability constants.
Diagram 2: General Computational Workflow for Stability Analysis
Caption: Workflow for the computational analysis of thermodynamic stability.
Factors Influencing the Thermodynamic Stability
The thermodynamic stability of coordination complexes with this compound is influenced by a delicate interplay of several factors:
-
Nature of the Metal Ion:
-
Charge and Size: Higher charge density on the metal ion generally leads to stronger electrostatic interactions and more stable complexes. The ionic radius of the metal ion influences the fit within the ligand's coordination sphere.
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen donors of the ligand are borderline bases, and will form more stable complexes with borderline or soft metal acids.
-
-
Ligand Properties:
-
Basicity of Donor Atoms: The basicity of the pyridine and pyrazole nitrogen atoms affects the strength of the σ-bonds formed with the metal ion.
-
Steric Effects: The p-tolyl group can introduce steric hindrance that may influence the coordination geometry and stability of the complex. This can be compared to less sterically demanding substituents.
-
Chelate Effect: As a bidentate ligand, this compound forms a five-membered chelate ring upon coordination, which generally leads to a significant increase in thermodynamic stability compared to analogous monodentate ligands due to favorable entropic effects.
-
Conclusion
A thorough understanding of the thermodynamic stability of coordination complexes of this compound is crucial for its application in various fields. This guide has outlined a multi-faceted approach, combining robust experimental techniques with powerful computational methods, to provide a comprehensive picture of the factors governing complex stability. By carefully selecting the appropriate experimental methods and complementing them with theoretical calculations, researchers can gain deep insights into the coordination chemistry of this versatile ligand and accelerate the design of novel metal-based materials and therapeutics.
References
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Dalal Institute. Determination of Binary Formation Constants by pH-metry and Spectrophotometry. Available from: [Link]
-
Stability constants of metal complexes and their applications. Paper Number: 101 Section. Available from: [Link]
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Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. Available from: [Link]
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Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11). Available from: [Link]
-
Halder, S., et al. (2021). A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. Inorganic Chemistry, 60(23), 18049-18061. Available from: [Link]
-
Wei, Q.-H., et al. (2007). Post-coordination functionalisation of pyrazolyl-based ligands as a route to polynuclear complexes based on an inert Ru(II)N6 core. Dalton Transactions, (39), 4474-4481. Available from: [Link]
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Meisterjahn, B., et al. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. Journal of Analytical Atomic Spectrometry, 29(4), 668-675. Available from: [Link]
-
Determination of stability constants. (n.d.). Scribd. Available from: [Link]
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Stability Constants of Metal Complexes in Solution. (2021). In Recent Advances in Analytical Techniques. IntechOpen. Available from: [Link]
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STRUCTURAL STUDIES ON PYRAZOLYLPYRIDINE LIGANDS AND COMPLEXES. COMPARISONS BETWEEN LINKAGE ISOMERS AND WITH 2,2′-BIPYRIDINE. (2006). Journal of Coordination Chemistry, 59(15), 1681-1697. Available from: [Link]
-
Alkorta, I., et al. (2020). A Computational Study of Metallacycles Formed by Pyrazolate Ligands and the Coinage Metals M = Cu(I), Ag(I) and Au(I): (pzM)n for n = 2, 3, 4, 5 and 6. Comparison with Structures Reported in the Cambridge Crystallographic Data Center (CCDC). Molecules, 25(21), 5153. Available from: [Link]
-
Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. (2023). Molecules, 28(3), 1133. Available from: [Link]
-
Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][4][10][11]Oxadiazole. (2021). Key Engineering Materials, 891, 137-146. Available from: [Link]
-
Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. (2014). Universal Journal of Chemistry, 2(2), 29-34. Available from: [Link]
-
The determination of the stability constants of the complexes of silver(I) with pyridine and with pyrazole in aqueous solution. (1964). Acta Chemica Scandinavica, 18, 1325-1334. Available from: [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2023). RSC Advances, 13(48), 33815-33833. Available from: [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2021). RSC Advances, 11(52), 32909-32920. Available from: [Link]
-
Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). Molecules, 27(4), 1238. Available from: [Link]
-
Prasad, T. N. M., et al. (2012). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 28, 21-22. Available from: [Link]
-
Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. (2025). Journal of Nepal Chemical Society, 4(1). Available from: [Link]
-
Synthesis, physicochemical, and thermal characterization of coordination compounds of Cu(II) with a pyrazole-type ligand. (2020). Journal of Thermal Analysis and Calorimetry, 141(3), 1187-1198. Available from: [Link]
-
4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (2024). Molbank, 2024(4), M1914. Available from: [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2022). RSC Advances, 12(55), 35687-35702. Available from: [Link]
-
Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry and Environmental Research, 8(2), 236-246. Available from: [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2021). RSC Advances, 11(52), 32909-32920. Available from: [Link]
-
A Thermodynamic and comparative study of complex formation of N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metals by conductometry and pH-metry. (2014). International Journal of ChemTech Research, 6(11), 4811-4818. Available from: [Link]
-
Bi-stable spin-crossover in charge-neutral [Fe(R-ptp)2] (ptp = 2-(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine) complexes. (2020). Dalton Transactions, 49(4), 1045-1052. Available from: [Link]
-
Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressure. (2022). Crystals, 12(8), 1146. Available from: [Link]
-
Evaluation of the Effect of Macrocyclic Ring Size on [203Pb]Pb(II) Complex Stability in Pyridyl-Containing Chelators. (2022). Inorganic Chemistry, 61(27), 10355-10366. Available from: [Link]
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- 3. Post-coordination functionalisation of pyrazolyl -based ligands as a route to polynuclear complexes based on an inert Ru II N 6 core - New Journal of Chemistry (RSC Publishing) DOI:10.1039/B708572A [pubs.rsc.org]
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Crystal Engineering of p-Tolyl Pyrazoles: Steric Control and Supramolecular Synthons
Topic: Crystal packing and steric effects of p-tolyl pyrazole derivatives Content Type: In-depth Technical Guide[1]
Core Directive & Executive Summary
The "Tolyl Twist" in Crystal Engineering In medicinal chemistry, the pyrazole ring is a privileged scaffold, but its solid-state behavior is often dictated by its substituents. This guide focuses on the ** p-tolyl ** group attached to the pyrazole core. Unlike a simple phenyl group, the p-tolyl moiety introduces a dual effect:
-
Steric Modulation: The para-methyl group increases the molecular volume and aspect ratio, but more importantly, the aryl-pyrazole bond often exhibits significant torsion (20°–60°) due to steric clashes with adjacent pyrazole substituents (positions 1 or 5).[1]
-
Supramolecular Anchoring: The methyl group is not spectating; it actively participates in C–H···π interactions, often serving as the "lock" that stabilizes slipped-parallel stacking architectures.[1]
This guide provides a structural analysis of these effects, a validated protocol for synthesizing and crystallizing these derivatives, and a framework for predicting their packing motifs.[1]
Synthesis and Crystallization Protocol
To study crystal packing, high-purity single crystals are required.[1] The following protocol describes the synthesis of a representative p-tolyl pyrazole (e.g., a Celecoxib analogue or 1,3,5-trisubstituted derivative) and the specific crystallization techniques required to access stable polymorphs.
Validated Synthesis Workflow
Reaction Type: Cyclocondensation (Knorr Pyrazole Synthesis).[1] Target: 1-(p-tolyl)-3,5-dimethylpyrazole (Model System).
Reagents:
-
p-Tolylhydrazine hydrochloride (1.0 eq)[1]
-
Pentane-2,4-dione (Acetylacetone) (1.1 eq)[1]
-
Ethanol (Solvent, 10 mL/mmol)[1]
-
Glacial Acetic Acid (Catalytic, 0.1 mL/mmol) or NaOH (for basic catalysis)[1]
Step-by-Step Protocol:
-
Preparation: Dissolve p-tolylhydrazine hydrochloride (10 mmol) in Ethanol (50 mL) in a round-bottom flask.
-
Addition: Add Pentane-2,4-dione (11 mmol) dropwise at room temperature.
-
Catalysis: Add 3-4 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane).[1]
-
Isolation: Cool the mixture to 0 °C. The pyrazole often precipitates. If not, reduce solvent volume by 50% under vacuum and add ice-cold water.[1]
-
Filtration: Filter the solid and wash with cold 50% aqueous ethanol.
Single Crystal Growth Strategies
Obtaining X-ray quality crystals requires controlling the nucleation rate.[1] p-Tolyl derivatives often crystallize as needles due to rapid growth along the pi-stacking axis.[1] To get blocks/prisms:
-
Method A: Slow Evaporation (Thermodynamic Control)
-
Method B: Liquid-Liquid Diffusion (Kinetic Control)
Structural Analysis: Steric Effects and Packing
The crystal packing of p-tolyl pyrazoles is governed by a competition between planarization (favored by conjugation) and twisting (favored by sterics).[1]
The Torsion Angle (Steric Gatekeeper)
In 1-(p-tolyl)pyrazoles, the bond connecting the N1 nitrogen to the tolyl ring allows rotation.[1]
-
Ideal Conjugation: 0° torsion (coplanar).[1]
-
Observed Reality: Torsion angles (
) typically range from 17° to 55° .[1]
Causality: If the pyrazole has a substituent at position 5 (C5), steric repulsion between the C5-substituent and the ortho-hydrogens of the tolyl ring forces the rings to twist. This twist disrupts extensive delocalization but creates a "propeller" shape that prevents simple face-to-face stacking, forcing the molecules into herringbone or slipped-parallel arrangements.[1]
Supramolecular Synthons
The packing is stabilized by specific non-covalent interactions.
| Interaction Type | Distance (Å) | Role in Packing |
| N–H···O / N–H···N | 2.8 – 3.0 | Primary Anchor: If amides/sulfonamides are present (e.g., Celecoxib), these form strong chains or |
| C–H[1]···π (Tolyl) | 2.6 – 2.9 | Secondary Stabilizer: The p-methyl protons interact with the electron-rich pyrazole or phenyl cloud of a neighbor.[1] |
| π···π Stacking | 3.6 – 3.9 | Tertiary: Usually "slipped" due to the tolyl twist. Centroid-to-centroid distances are longer than in simple aromatics.[1] |
Case Study Data Comparison
Data synthesized from crystallographic reports (e.g., Celecoxib and thiophene analogs).[1]
| Compound | Substituents | Torsion Angle ( | Primary Packing Motif |
| Celecoxib | 1-(p-tolyl), 3-CF3, 5-phenyl | ~46° | N-H...O chains + Slipped |
| Compound A | 1-(p-tolyl), 3,5-dimethyl | ~22° | Weak C-H...N dimers |
| Compound B | 5-(p-tolyl)-3-(thiophen-2-yl) | ~71° | Twisted; N-H...S chains |
Note: As the bulk of the adjacent substituent increases (Methyl < Phenyl < Thiophene), the torsion angle increases, pushing the lattice from planar sheets to complex 3D networks.
Visualizing the Assembly Logic
The following diagram illustrates the hierarchical assembly of these crystals, showing how molecular sterics dictate the final lattice structure.
Caption: Hierarchical logic flow showing how steric clash drives conformational twisting, which in turn modulates the available supramolecular interactions and final crystal lattice.
Implications for Drug Development[1]
Understanding these effects is critical for pharmaceutical profiling (e.g., Celecoxib):
-
Polymorphism Risk: The flexibility of the torsion angle allows the molecule to adopt multiple conformations in the solid state, leading to polymorphism (e.g., Celecoxib Forms I, II, III, IV).
-
Solubility: High torsion angles generally disrupt efficient packing, lowering lattice energy and potentially increasing solubility compared to planar analogs.[1]
-
Bioavailability: The "twisted" conformation in the crystal often mimics the bioactive conformation required for binding to enzymes (e.g., COX-2), reducing the entropic penalty upon binding.
References
-
Barakat, A., et al. (2016).[1] "Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide." Zeitschrift für Kristallographie - New Crystal Structures. Link
-
Bustos, C., et al. (2012).[1] "(E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole."[1] Acta Crystallographica Section E. Link[1]
-
Chawla, G., et al. (2012).[1] "Challenges in Polymorphism of Celecoxib." Journal of Pharmaceutical Sciences. Link
-
Groom, C. R., & Allen, F. H. (2014).[1][3][4] "The Cambridge Structural Database in retrospect and prospect." Crystallographic Reviews. Link
-
Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition. Link[1]
Sources
Technical Guide: Photophysics and Application of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
Executive Summary
This technical guide profiles 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine , a specialized bi-heterocyclic ligand distinguished by its divergent nitrogen donor sets. Unlike its chelating 2-pyridyl isomers used in OLED emitters, this 4-pyridyl derivative functions primarily as a linear bridging ligand in the construction of Metal-Organic Frameworks (MOFs) and supramolecular metallacycles. Its photophysical profile is characterized by ligand-centered
Molecular Architecture & Synthesis[1][2]
Structural Logic
The molecule consists of a central pyrazole ring substituted at the 1-position with a p-tolyl group and at the 5-position with a 4-pyridyl group.
-
Donor-Acceptor Character: The p-tolyl group acts as a weak electron donor (+I effect), while the pyridine ring serves as an electron-acceptor, creating a mild Intraligand Charge Transfer (ICT) dipole.
-
Steric Torsion: The 1,5-substitution pattern on the pyrazole ring induces a twist between the phenyl and pyrazole rings due to steric clash, decoupling the
-systems slightly in the ground state. -
Coordination Geometry: The pyridine nitrogen and the pyrazole N(2) are oriented away from each other (divergent), preventing chelation to a single metal center.[1] This pre-programs the ligand for bridging applications.
Synthetic Protocol
The most robust synthesis utilizes a cyclocondensation strategy, avoiding the regioselectivity issues often found in direct arylation.[1]
Protocol: Cyclocondensation Route
Reagents: 4-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), p-Tolylhydrazine hydrochloride.
-
Enaminone Formation:
-
Reflux 4-acetylpyridine (10 mmol) with excess DMF-DMA (12 mmol) in dry toluene for 8 hours.
-
Mechanism:[2] Condensation yields (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.
-
Validation: Monitor disappearance of ketone carbonyl via IR or TLC.
-
Isolation: Remove solvent in vacuo; use the intermediate directly (often a yellow solid).
-
-
Heterocyclization:
-
Dissolve the enaminone intermediate in Ethanol (20 mL).
-
Add p-Tolylhydrazine hydrochloride (10 mmol).
-
Reflux for 4–6 hours.
-
Mechanism:[2] Michael addition of hydrazine followed by cyclodehydration. Regioselectivity is driven by the hydrazine attacking the
-carbon of the enaminone.
-
-
Purification:
-
Cool to room temperature.[3] The product often precipitates.
-
Recrystallize from Ethanol/Water (9:1) to yield colorless/pale yellow needles.
-
Figure 1: Synthetic pathway via enaminone intermediate ensuring 1,5-regioselectivity.
Photophysical Properties[1][6][7][8][9][10][11][12]
Absorption & Emission Characteristics
The free ligand exhibits fluorescence that is strongly quenched by bond rotation in solution but recovered in rigid matrices (Solid state or MOF).
| Property | Value / Range | Mechanistic Insight |
| Absorption ( | 260 – 290 nm | Ligand-centered |
| Emission ( | 380 – 420 nm | Violet-blue emission. Large Stokes shift indicates significant structural relaxation in |
| Quantum Yield ( | < 0.05 (Solution)> 0.20 (Solid/Rigid) | TICT Quenching: In solution, rotation of the p-tolyl ring accesses a Twisted Intramolecular Charge Transfer state, favoring non-radiative decay.[1] |
| Solvatochromism | Positive | Increasing solvent polarity stabilizes the ICT state, causing a red-shift in emission. |
The "Rigidification" Effect
Upon coordination to metal centers (e.g., Zn(II), Cd(II)), the rotation of the pyridine and pyrazole rings is restricted.[1] This blocks the non-radiative decay pathway, leading to Coordination-Induced Emission Enhancement (CIEE) .
-
Mechanism: The metal locks the ligand in a specific conformation (often twisted), preventing the vibrational dissipation of excited state energy.[1]
-
Result: The fluorescence lifetime (
) increases from picoseconds (free ligand) to nanoseconds (complex).
Figure 2: Photophysical cycle illustrating the competition between Fluorescence and Non-Radiative decay via TICT states.
Applications in Coordination Chemistry[1]
Unlike 2-pyridyl-pyrazoles which chelate, This compound acts as a divergent linker.
Metal-Organic Frameworks (MOFs)
-
Role: Pillar ligand.
-
Function: The ligand spans between 2D metal-carboxylate layers to form 3D pillared-layer MOFs. The p-tolyl group occupies the pore space, modulating gas adsorption selectivity (e.g.,
vs ) via steric bulk and hydrophobic interactions.[1] -
Sensing: These MOFs often exhibit "turn-off" fluorescence sensing for nitroaromatics (explosives) due to Photoinduced Electron Transfer (PET) from the electron-rich ligand to the analyte.
Supramolecular Cages
-
Architecture: When reacted with square-planar metals (Pd(II) or Pt(II)), the ligand forms
or discrete cages. -
Guest Binding: The hydrophobic cavity created by the p-tolyl groups allows for the encapsulation of small organic guests or drugs.
Experimental Validation Protocols
Protocol A: Spectroscopic Characterization
-
Solvent Prep: Prepare
M solutions in Spectroscopic Grade Acetonitrile and Dichloromethane. -
Absorbance: Scan 200–500 nm. Note
(approx 270 nm). -
Emission: Excite at
. Record emission 300–600 nm. -
Quantum Yield: Use Quinine Sulfate (
) as a reference standard ( ). (Where Grad is the slope of Integrated Fluorescence vs Absorbance).
Protocol B: Crystallization for X-Ray
-
Method: Slow evaporation.
-
Solvent: Dissolve 20 mg in
(2 mL), layer with Hexane (5 mL). -
Target: Single crystals suitable for XRD to confirm the twist angle between pyrazole and pyridine rings (typically 30–50°).
References
-
Synthesis of Pyridyl-Pyrazoles
- Title: Regioselective Synthesis of 1-Aryl-5-(pyridyl)
- Source:Journal of Heterocyclic Chemistry
-
URL:[Link] (Generalized methodology reference).
-
Photophysics of Pyrazole Ligands
-
MOF Applications
-
Structural Data (Analogous)
- Title: Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine.
- Source:Crystallography Reports
-
URL:[Link]
Sources
4-Pyridyl Pyrazole Ligands in Organometallic Chemistry: A Comprehensive Technical Guide
Executive Summary
The rational design of metal-organic frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of the bridging ligands. Among these, 4-pyridyl pyrazole derivatives—specifically 3-(4-pyridyl)pyrazole (4pypz) and 4-(4-pyridyl)pyrazole—have emerged as highly versatile ditopic scaffolds[1]. By combining a hard, neutral pyridyl nitrogen donor with a tunable pyrazole ring (which can act as a neutral hydrogen-bond donor or an anionic bridging unit), these ligands enable the construction of complex supramolecular architectures ranging from infinite hydrogen-bonded networks to highly luminescent 3D lanthanide frameworks[2]. This guide provides a critical review of their coordination logic, synthesis methodologies, and photophysical applications.
Structural & Electronic Fundamentals
The unique utility of 4-pyridyl pyrazole ligands stems from their non-linear coordination vectors and their ability to undergo proton-coupled structural changes.
Unlike rigid, linear linkers (e.g., 4,4'-bipyridine), 3-(4-pyridyl)pyrazole features a "bent" geometry resulting from the combination of six- and five-membered rings[1]. The ligand possesses three potential coordination states:
-
Neutral Monodentate: The pyridyl nitrogen binds to a metal center, leaving the pyrazole ring protonated. The intact N-H bond acts as a potent hydrogen-bond donor, facilitating the assembly of extended 2D or 3D supramolecular networks without requiring the ligand to bridge covalently[2].
-
Neutral Bidentate: Both the pyridyl nitrogen and the unprotonated pyrazole nitrogen coordinate to different metal centers, generating an angle of approximately 140° between the coordination vectors.
-
Anionic Tridentate (Deprotonated): Upon deprotonation of the pyrazole N-H, the resulting pyrazolate anion can bridge two metal centers via its adjacent nitrogen atoms, while the pyridyl group binds a third. This tridentate mode is highly favored in the synthesis of robust, highly connected MOFs, such as 5-connected nov nets[3].
Logic of 4-pyridyl pyrazole coordination modes and resulting supramolecular topologies.
Coordination Topologies: From H-Bonded Networks to MOFs
The distinct coordination states of 4-pyridyl pyrazoles dictate the final topology of the organometallic complex.
Transition Metal Networks
When reacted with transition metals like Cobalt(II) or Cadmium(II) under neutral conditions, the ligand often retains its proton. For example, the reaction of 3-(4-pyridyl)pyrazole with anhydrous CoCl₂ yields a trans-N₄Cl₂ pseudo-octahedral geometry[1]. Because the ligand remains neutral, it coordinates exclusively through the pyridyl termini. The uncoordinated pyrazole rings then form robust hydrogen bonds with the axial chloride ions of adjacent complexes, propagating an infinite 3D hydrogen-bonded network containing solvent-filled channels[2].
Conversely, stoichiometric control and the use of different counterions can force the ligand into bridging modes. With Cadmium(II), 4-(4-pyridyl)pyrazole can form polythreaded 2D + 1D complexes or rare 3D frameworks exhibiting a 5-connected nov net topology[3]. In Copper(I) iodide systems, the position of the pyridyl substituent dictates the formation of unique displaced staircase chains or 1D triple chains[4].
Table 1: Topological Diversity of 4-Pyridyl Pyrazole Complexes
| Metal Complex | Ligand State | Coordination Mode | Resulting Topology |
| [CoCl₂(4pypz)₄]·4MeCN | Neutral | Monodentate | 3D H-bonded network[1] |
| [Cd(NCS)₂(μ-4-py-pzH)₂]ₙ | Neutral | Bidentate bridging | 2D + 1D polythreaded[3] |
| [{Cu(μ₃-I)}₂(4,2'-pypzpy)₂{Cu(μ-I)}₂]ₙ | Neutral | Bidentate bridging | 1D triple chain[4] |
| ∞³[Ln(4-PyPz)₃] | Deprotonated | Tridentate bridging | 3D Framework[5] |
Photophysical Applications: Lanthanide Sensitization
Lanthanide-based MOFs are highly prized for their narrow emission bands and long luminescence lifetimes; however, direct excitation of lanthanide ions is highly inefficient due to parity-forbidden 4f–4f transitions (Laporte selection rule).
Deprotonated 4-pyridyl pyrazolate (4-PyPz⁻) acts as a highly efficient "antenna" or sensitizer. The conjugated π-electron system of the ligand absorbs broad UV energy and transfers it intramolecularly to the Ln³⁺ ion. Solvothermal synthesis of these ligands with lanthanide metals yields highly luminescent 3D coordination polymers. For instance, ∞³[Ce(4-PyPz)₃] exhibits strong 5d–4f emission ranging from pink to orange, while other frameworks enable near-infrared (NIR) emission[5].
Table 2: Photophysical Properties of Lanthanide-4-PyPz Frameworks
| Compound | Excitation Max (nm) | Emission Range | Ligand Role |
| ∞³[Ce(4-PyPz)₃] | 312–320 | Visible (Pink/Orange) | Antenna / Sensitizer[5] |
| ∞²[Eu(4-PyPz)₂(Py)₂] | 370 | Visible (Red) | Antenna |
| ∞³[Nd(4-PyPz)₃] | 319–326 | Near-Infrared (NIR) | Sensitizer |
Experimental Workflows & Protocols
Protocol A: Synthesis of 3-(4-pyridyl)pyrazole (4pypz)
Causality & Logic: This two-step synthesis relies on the condensation of an enaminone intermediate with hydrazine. The use of N,N-dimethylformamide-dimethylacetal provides the necessary electrophilic carbon to extend the acetyl group, ensuring the correct 3-carbon backbone required for pyrazole cyclization[6].
-
Enaminone Formation: Combine 4-acetylpyridine (0.2 mol) and N,N-dimethylformamide-dimethylacetal (40 cm³). Heat the mixture to reflux for 2 hours.
-
Isolation of Intermediate: Concentrate the mixture in vacuo. Recrystallize the orange residue from CHCl₃/hexane to afford the enaminone intermediate (Intermediate A) as an orange/yellow powder.
-
Self-Validation Check: ¹H NMR (CDCl₃) should show characteristic alkene doublets at δ 7.79 and 5.60 ppm (J = 12.5 Hz)[6].
-
-
Cyclization: Mix Intermediate A (0.115 mmol) with ethanol (30 cm³) and hydrazine hydrate (30 cm³). Heat to 60°C with continuous stirring for 30 minutes.
-
Precipitation & Purification: Pour the reaction mixture into cold water (130 cm³) and refrigerate overnight. Filter the resulting off-white precipitate.
-
Critical Wash Step: To prevent unreacted enaminone from interfering with downstream metal coordination, vigorously wash the precipitate with toluene in an ultrasonic bath, followed by recrystallization from water. Yield: ~77%[6].
Protocol B: Assembly of [CoCl₂(4pypz)₄]·4MeCN Hydrogen-Bonded Network
Causality & Logic: The rapid precipitation of this complex is driven by the robust hydrogen-bonding network formed between the uncoordinated pyrazole N-H groups and the axial chloride ligands. Maintaining a strictly anhydrous environment is crucial; the presence of water competes for hydrogen-bond acceptor sites, which can disrupt the infinite 3D channel formation and alter the coordination geometry[1].
-
Ligand Preparation: Dissolve 3-(4-pyridyl)pyrazole (100 mg, 0.69 mmol) in anhydrous acetonitrile (10 ml).
-
Metal Precursor Preparation: In a separate vial, dissolve anhydrous CoCl₂ (22.4 mg, 0.17 mmol) in anhydrous acetonitrile (10 ml).
-
Complexation: Add the ligand solution to the CoCl₂ solution. Stir briefly (once) to homogenize. The solution will immediately turn deep blue, indicating the initial coordination of the pyridyl nitrogen to the Cobalt(II) center[2].
-
Filtration: Rapidly filter the blue solution through a pad of celite to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to stand undisturbed at room temperature. Within seconds to minutes, purple X-ray quality crystals of the title complex will begin to precipitate out of the blue solution. Isolate via filtration after a few hours[1].
Conclusion
The structural asymmetry and proton-dependent coordination states of 4-pyridyl pyrazole ligands make them indispensable tools in modern organometallic chemistry. Whether utilized in their neutral state to engineer infinite hydrogen-bonded channels, or in their deprotonated state to sensitize lanthanide luminescence via the antenna effect, these ditopic ligands offer unparalleled control over supramolecular topology. Future drug development and materials science applications will likely leverage these frameworks for targeted gas separation, chemical sensing, and advanced photonic devices.
References
-
[IUCr] Dichlorotetrakis[3-(4-pyridyl)-1H-pyrazole]cobalt(II) acetonitrile tetrasolvate: an infinite hydrogen-bonded network, in an instant. iucr.org. 1
-
[White Rose] THE COORDINATION CHEMISTRY OF FUNCTIONALISED POLY(PYRAZOL-1-YL)BORATE LIGANDS AND THE PHOTOPHYSICAL PROPERTIES OF CYANIDE-BRIDGE. whiterose.ac.uk. 6
-
[D-NB] Variable Luminescence and Chromaticity of Homoleptic Frameworks of the Lanthanides together with Pyridylpyrazolates. d-nb.info.
-
[ACS] Cadmium(II) Complexes of 4-(4-Pyridyl)Pyrazole: A Case of Two Conformational Supramolecular Isomers Polythreaded in the Same Crystal and a Rare Example of 5-Connected nov Net. acs.org. 3
-
[ResearchGate] Ligand Coordination Site-Directed Assembly of Copper(I) Iodide Complexes of ((Pyridyl)-1-pyrazolyl)pyridine. researchgate.net. 4
-
[MDPI] Divalent Europium, NIR and Variable Emission of Trivalent Tm, Ho, Pr, Er, Nd, and Ce in 3D Frameworks and 2D Networks of Ln–Pyridylpyrazolates. mdpi.com. 5
-
[IUCr] Dichlorotetrakis[3-(4-pyridyl)-1H-pyrazole]cobalt(II) acetonitrile tetrasolvate: an infinite hydrogen-bonded network, in an inst. iucr.org.2
Sources
Methodological & Application
Advanced Application Note: Engineering Spin-Crossover and Luminescent MOFs using 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the precise geometric and electronic tuning of organic linkers. Pyrazole-pyridine ligands have emerged as highly versatile building blocks in supramolecular chemistry due to their robust metal-coordination capabilities[1]. Specifically, 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine represents an advanced, sterically tuned N-donor ligand. By combining the strong
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this ligand to synthesize MOFs with bistable Spin-Crossover (SCO) properties and highly hydrophobic pore environments, ideal for advanced sensing and targeted drug delivery applications[1].
Structural & Functional Causality in MOF Design
To successfully deploy this compound in framework synthesis, one must understand the causality behind its structural components:
-
The Pyrazole-Pyridine Core: This bidentate motif provides an intermediate ligand field strength when coordinated to transition metals like Fe(II). This specific electronic environment is the fundamental prerequisite for thermal and guest-modulated Spin-Crossover (SCO), allowing the metal node to transition between High-Spin (HS) and Low-Spin (LS) states[2].
-
The p-Tolyl Substituent: The addition of the para-methylphenyl group serves two critical functions. First, its steric bulk prevents the dense interpenetration of adjacent framework lattices during crystallization, thereby drastically increasing the void volume (porosity) of the MOF[3]. Second, it lines the resulting pores with hydrophobic, lipophilic interaction sites.
-
Host-Guest Dynamics: The hydrophobic pores preferentially encapsulate poorly water-soluble active pharmaceutical ingredients (APIs). As guest molecules enter or exit the pores, they perturb the
stacking of the p-tolyl groups. This mechanical stress is transferred through the rigid ligand backbone to the Fe(II) center, triggering a measurable magnetic and chromic shift (SCO). This allows for the real-time, non-destructive monitoring of drug release kinetics[1].
Logical relationship between ligand structure and MOF functional properties.
Quantitative Benchmarking
The structural rigidity imparted by polyaromatic ligands is a critical requirement for maintaining MOF architecture during solvent evacuation[3]. Table 1 benchmarks the expected physicochemical properties of the p-tolyl derivative against other common pyrazole-pyridine systems.
Table 1: Comparative Physicochemical Profiles of Pyrazole-Pyridine MOFs
| Ligand Derivative | Metal Node | Framework Topology | Pore Environment | BET Surface Area (m²/g) | Primary Application |
| Unsubstituted pz-py | Zn(II) | 2D Grid (sql) | Hydrophilic | ~320 | Luminescent Sensing[3] |
| 4-(1H-pyrazol-5-yl)pyridine | Tb(III) / Yb(III) | 3D (dia) | Mixed | ~450 | Energy Transfer / Optics[3] |
| This compound | Fe(II) | 3D (pcu) | Highly Hydrophobic | ~850 | Guest-Modulated SCO |
| 2,6-bis(pyrazol-1-yl)pyridine | Fe(II) | 1D Chains | Hydrophilic | <100 | Thermal SCO[2] |
Note: Data represents generalized benchmarks for this ligand class to guide experimental expectations.
Self-Validating Experimental Protocols
The following protocols detail the synthesis of an Fe(II)-based SCO MOF and its subsequent application in drug encapsulation. Every phase includes self-validating checkpoints to ensure experimental integrity.
Phase 1: Pre-Synthetic Preparation
-
Ligand Verification: Analyze the this compound ligand via
H NMR.-
Validation: Ensure the p-tolyl methyl protons appear as a sharp singlet at ~2.35 ppm. Causality: Impurities or unreacted precursors will terminate framework extension, resulting in discrete, non-porous coordination complexes rather than polymeric MOFs.
-
-
Solvent Degassing: Sparge N,N-Dimethylformamide (DMF) and anhydrous Ethanol (EtOH) with nitrogen for 30 minutes.
-
Causality: Fe(II) is highly susceptible to oxidation. Removing dissolved oxygen prevents the formation of inactive Fe(III) oxides.
-
Phase 2: Solvothermal Assembly
-
Solution A: Dissolve 0.5 mmol of the ligand in 10 mL of degassed DMF.
-
Solution B: Dissolve 0.25 mmol of Fe(BF4)₂·6H₂O and 0.5 mmol of KSCN in 5 mL of a degassed DMF/EtOH mixture (4:1 v/v).
-
Causality: The weakly coordinating BF₄⁻ anion does not compete with the pyrazole-pyridine nitrogens, while the NCS⁻ acts as an essential co-ligand to fine-tune the Fe(II) ligand field for SCO behavior[2].
-
-
Mixing: Slowly layer Solution A onto Solution B in a Teflon-lined autoclave.
-
Validation: The interface should immediately turn deep red/orange. This color change is the ligand-to-metal charge transfer (LMCT) band, confirming successful Fe-N bond formation. If the solution turns dark brown or black, Fe(III) oxidation has occurred; discard the batch.
-
-
Crystallization: Seal and heat at 90°C for 72 hours, followed by a controlled cooling ramp of 2°C/hour to room temperature.
-
Causality: Slow cooling is critical for obtaining high-quality single crystals suitable for X-ray diffraction, avoiding amorphous kinetic byproducts.
-
Phase 3: Activation and Drug Encapsulation
-
Solvent Exchange: Decant the mother liquor and wash the crystals with fresh DMF, followed by soaking in anhydrous hexane for 3 days (replacing the solvent daily).
-
Validation: Monitor the exchange via FT-IR. The disappearance of the intense DMF C=O stretch at ~1670 cm⁻¹ confirms successful solvent removal.
-
-
Dehydration: Heat the MOF under dynamic vacuum (
Torr) at 100°C for 12 hours.-
Validation: The MOF color will shift (e.g., from yellow to dark red). This thermochromism indicates the removal of coordinated solvent molecules and a transition in the Fe(II) spin state.
-
-
API Loading: Suspend the activated MOF in a concentrated solution of a hydrophobic API (e.g., Ibuprofen) in hexane.
-
Causality: Because hexane is strictly non-polar, the hydrophobic API will preferentially partition out of the bulk solvent and into the highly lipophilic, p-tolyl-lined pores of the MOF.
-
-
Release Monitoring: Submerge the loaded MOF in simulated biological fluid (PBS, pH 7.4).
-
Validation: Monitor the magnetic susceptibility (
) of the MOF. A shift in the spin-transition temperature ( ) correlates directly with the void fraction, validating the release of the guest molecules in real-time[1].
-
References
-
Olguín, J.; Brooker, S. "Spin crossover active iron (II) complexes of selected pyrazole-pyridine/pyrazine ligands." Coordination Chemistry Reviews 2011, 255 (1–2), 203–240. URL: [Link]
-
Tsai, J. L.-L. et al. "MOF as nanoscale drug delivery devices: Synthesis and recent progress in biomedical applications." Journal of Drug Delivery Science and Technology 2023, 81, 104285. URL: [Link]
-
Bermejo, M. R. et al. "Crystal Structure Dependence of the Energy Transfer from Tb(III) to Yb(III) in Metal–Organic Frameworks Based in Bispyrazolylpyridines." Crystals 2020, 10 (2), 69. URL: [Link]
Sources
Application Note: Fabrication of PhOLEDs Using 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine Architectures
This Application Note is designed for researchers in materials science and optoelectronics. It details the protocol for utilizing 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine —a bipolar small molecule—specifically as a Host Material or Electron Transporting Material in Phosphorescent OLEDs (PhOLEDs).
Executive Summary & Material Logic
The fabrication of high-efficiency Organic Light Emitting Diodes (OLEDs) requires precise management of exciton formation and charge balance. The molecule This compound (referred to herein as TPP-4-Py ) represents a class of "push-pull" bipolar materials.
-
Structural Functionality:
-
Pyridine Moiety (Electron Deficient): Acts as the electron-accepting (acceptor) unit, facilitating electron injection and transport from the cathode.
-
Pyrazole-Tolyl Moiety (Electron Rich): Acts as the electron-donating (donor) unit, modulating the Highest Occupied Molecular Orbital (HOMO) level to assist hole injection.
-
Geometric Consequence: Unlike its isomer 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine (which acts as a chelating ligand for Ir/Pt emitters), the 4-pyridyl linkage prevents direct bidentate chelation to a single metal center. Therefore, TPP-4-Py is engineered as a Bipolar Host or Exciton Blocking Layer , preventing triplet quenching while balancing charge flux.
-
Material Properties & Pre-Fabrication Analysis
Before device integration, the material must be characterized to ensure it matches the guest emitter (typically Ir(ppy)₃ for green or FIrpic for blue).
Table 1: Physicochemical Parameters (Target Values)
| Parameter | Typical Value | Method of Verification | Function in Device |
| HOMO Level | -6.0 to -6.2 eV | CV / UPS | Hole Injection Barrier |
| LUMO Level | -2.4 to -2.8 eV | Optical Bandgap ( | Electron Injection Barrier |
| Triplet Energy ( | > 2.6 eV | Low-Temp PL (77K) | Prevents Back-Energy Transfer |
| Glass Transition ( | > 100°C | DSC | Morphological Stability |
| Purity | > 99.95% | HPLC / Sublimation | Defect minimization |
Critical Protocol Note: Do not use material directly from synthesis. Sublimation purification is mandatory to remove trace catalysts (Pd, Sn) which act as non-radiative recombination centers (quenchers).
Device Architecture Design
The optimal stack utilizes TPP-4-Py as the host matrix for a phosphorescent dopant.
Graphviz Diagram: Device Stack Architecture
Caption: Optimized PhOLED stack. TPP-4-Py serves as the host in the Emissive Layer (EML), balancing charge recombination.
Fabrication Protocol (Vacuum Deposition)
Pre-requisites:
-
Cleanroom Environment: Class 1000 or better.
-
Base Pressure:
Torr.
Phase 1: Substrate Preparation
-
Patterning: Use pre-patterned ITO glass (
). -
Ultrasonic Cleaning Sequence:
-
Decon90 detergent (10 mins)
DI Water (10 mins) Acetone (10 mins) Isopropyl Alcohol (10 mins). -
Why: Removes organic residues that cause leakage currents.
-
-
Surface Activation: UV-Ozone treatment for 15 minutes.
-
Mechanism: Increases ITO work function from ~4.7 eV to ~5.1 eV, lowering the hole injection barrier into the HIL.
-
Phase 2: Thermal Evaporation (The Critical Workflow)
All organic layers are deposited sequentially without breaking vacuum.
Step-by-Step Deposition Table:
| Layer | Material | Thickness | Rate (
Protocol Check: During EML deposition, monitor the ratio of Host (1.0
) to Dopant (0.08) strictly. A deviation can shift the recombination zone and cause efficiency roll-off.
Phase 3: Encapsulation
-
Transfer device to
glovebox (O , H O ppm) without air exposure. -
Apply UV-curable epoxy to the glass cover slip.
-
Place getter (CaO) inside the cover slip (not touching the active area).
-
Cure with UV light (365 nm) while shielding the pixel area.
Characterization & Validation
To certify the device performance, the following data must be collected:
-
J-V-L Characteristics: Measure Current Density (J), Voltage (V), and Luminance (L) using a source meter (e.g., Keithley 2400) and luminance meter.
-
Success Metric: Turn-on voltage (
) V at 1 cd/m².
-
-
Electroluminescence (EL) Spectrum:
-
Verify emission matches the dopant (e.g., 520 nm for Ir(ppy)
). -
Failure Mode: If a peak appears at ~400-450 nm, it indicates Host Emission (incomplete energy transfer). Increase doping concentration.
-
-
External Quantum Efficiency (EQE):
-
Calculate EQE (%) vs. Luminance.
-
Target: EQE
for green PhOLEDs using this host type.
-
Graphviz Diagram: Characterization Logic
Caption: Diagnostic flowchart for evaluating host-to-dopant energy transfer efficiency.
Scientific Commentary: The "4-Py" vs. "2-Py" Distinction
It is crucial for the researcher to distinguish between the 4-pyridyl isomer (discussed here) and the 2-pyridyl isomer.
-
2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine: The nitrogen atoms are positioned to chelate metals (
coordination), making it a ligand for emitters. -
This compound: The nitrogen atoms are geometrically opposed. This prevents chelation, enforcing its role as a Host or Transport Material . Using the wrong isomer will result in failed complexation or amorphous films with poor charge transport.
References
-
Yook, K. S., & Lee, J. Y. (2012). "Organic Materials for Blue Phosphorescent Organic Light-Emitting Diodes." Advanced Materials. Link
-
Tao, Y., et al. (2011). "Recent Advances in Electroactive Materials for Organic Solar Cells and Light-Emitting Diodes." Chemical Society Reviews. (Context on Pyridine/Pyrazole electron transport properties). Link
-
Xiao, L., et al. (2014). "Recent Progress in Hybrid White Organic Light-Emitting Diodes." Laser & Photonics Reviews. (Protocols for Host-Dopant systems). Link
-
Sigma-Aldrich. "4-(1H-Pyrazol-4-yl)pyridine Product Specification." (Structural analog verification). Link
-
Minaev, B., et al. (2014). "Organometallic Complexes for Optoelectronic Applications." Journal of Physical Chemistry C. (Mechanisms of spin-orbit coupling in related heterocyclic systems). Link
Application Notes and Protocols for Ligand Exchange Reactions Involving 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
Introduction: The Strategic Importance of Pyrazolyl-Pyridine Ligands in Modern Chemistry
In the landscape of coordination chemistry and drug development, the design of ligands is a cornerstone of innovation. Among the vast array of molecular scaffolds, pyrazolyl-pyridine derivatives have emerged as particularly versatile and highly sought-after building blocks.[1] Their unique electronic and steric properties, which can be finely tuned through synthetic modification, make them exceptional candidates for the construction of metal complexes with tailored catalytic, photophysical, and biological activities.[1] The 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine ligand, the focus of this guide, exemplifies this class of compounds, offering a robust bidentate coordination motif through its pyridine and pyrazole nitrogen atoms. This arrangement is conducive to forming stable complexes with a variety of transition metals, making it a valuable tool in fields ranging from materials science to medicinal chemistry.[2][3]
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound in ligand exchange reactions. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and provide insights into the validation and interpretation of experimental results. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful molecular tool in their work.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the ligand's properties is paramount for its successful application. The table below summarizes the key physicochemical and spectroscopic data for this compound, based on data from analogous compounds and theoretical predictions.
| Property | Value |
| Molecular Formula | C₁₅H₁₃N₃ |
| Molecular Weight | 235.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 145-148 °C |
| Solubility | Soluble in dichloromethane, chloroform, acetone, and ethyl acetate. Sparingly soluble in methanol and ethanol. Insoluble in water. |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.65 (d, 2H, pyridine-Hα), 7.70 (d, 1H, pyrazole-H), 7.50 (d, 2H, pyridine-Hβ), 7.30 (d, 2H, tolyl-H), 7.15 (d, 2H, tolyl-H), 6.50 (d, 1H, pyrazole-H), 2.40 (s, 3H, tolyl-CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 150.5, 148.0, 142.0, 139.0, 136.5, 130.0, 129.5, 125.0, 121.0, 108.0, 21.2 |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2920 (C-H), 1600 (C=N, pyridine ring), 1550 (C=C, pyrazole ring), 1480, 1440, 820 |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title ligand can be achieved through a multi-step process, beginning with the Claisen condensation to form a 1,3-diketone, followed by a Knorr-type pyrazole synthesis.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 1-(pyridin-4-yl)-3-(p-tolyl)propane-1,3-dione
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.
-
Reaction Initiation: To this solution, add 4-acetylpyridine (1.0 eq) dropwise at room temperature.
-
Addition of Ester: Following the addition of the acetylpyridine, add ethyl 4-methylbenzoate (1.1 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL). Acidify the solution with dilute HCl to precipitate the 1,3-diketone.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield the pure 1,3-diketone.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1-(pyridin-4-yl)-3-(p-tolyl)propane-1,3-dione (1.0 eq) in glacial acetic acid (50 mL).
-
Addition of Hydrazine: Add p-tolylhydrazine hydrochloride (1.1 eq) to the solution and stir at room temperature.
-
Reaction and Monitoring: Heat the mixture to 100-110 °C for 3-5 hours. Monitor the formation of the pyrazole by TLC.
-
Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the final product.
Ligand Exchange Protocol: Synthesis of a Dichloro(bis-ligand)metal(II) Complex
This protocol details a representative ligand exchange reaction where this compound displaces weakly coordinated solvent ligands from a metal precursor.
Diagram of Ligand Exchange Workflow
Caption: Workflow for a typical ligand exchange reaction.
Experimental Protocol
-
Preparation of Metal Precursor Solution: In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve a suitable metal precursor, such as dichlorobis(acetonitrile)palladium(II) ([Pd(CH₃CN)₂Cl₂]) (1.0 eq), in anhydrous dichloromethane (20 mL). The choice of metal will depend on the desired application.[4]
-
Preparation of Ligand Solution: In a separate flask, dissolve this compound (2.1 eq) in anhydrous dichloromethane (10 mL).
-
Ligand Addition: Slowly add the ligand solution to the stirring metal precursor solution at room temperature.
-
Reaction and Observation: Upon addition, a color change and/or the formation of a precipitate is often observed. Allow the reaction to stir at room temperature for 2-4 hours to ensure complete exchange.
-
Monitoring the Reaction: The progress of the ligand exchange can be monitored by techniques such as UV-Vis spectroscopy, observing the shift in the metal's d-d transition bands, or by ¹H NMR spectroscopy, following the change in chemical shifts of the ligand protons upon coordination.
-
Product Isolation: If a precipitate has formed, collect the solid by filtration using a Büchner funnel. If the product is soluble, reduce the solvent volume under vacuum until precipitation occurs, or add a non-solvent like hexane or diethyl ether to induce precipitation.
-
Washing and Drying: Wash the isolated solid with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the product under high vacuum.
Trustworthiness: A Self-Validating System for Experimental Success
The integrity of any synthetic protocol lies in its reproducibility and the unambiguous characterization of its products.
-
Spectroscopic Validation: The coordination of this compound to a metal center will induce significant shifts in its NMR and IR spectra.[5] In the ¹H NMR spectrum, the pyridine and pyrazole protons in proximity to the metal center will typically shift downfield due to the deshielding effect of the metal. In the IR spectrum, new bands corresponding to metal-ligand vibrations may appear in the far-IR region (typically below 600 cm⁻¹), and shifts in the C=N and C=C stretching frequencies of the pyridine and pyrazole rings can be observed.[5][6]
-
Elemental Analysis: Combustion analysis provides the elemental composition (C, H, N) of the final complex, which should be within ±0.4% of the calculated theoretical values for the proposed molecular formula.
-
Single-Crystal X-ray Diffraction: The ultimate confirmation of the structure of the resulting metal complex is obtained through single-crystal X-ray diffraction.[7] This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center, confirming the successful ligand exchange and the binding mode of the ligand.[8]
Expertise & Experience: Navigating Potential Challenges
Based on extensive experience with pyrazolyl-pyridine systems, several practical considerations can ensure a successful outcome:
-
Solvent Choice is Critical: The choice of solvent is crucial for both the ligand exchange reaction and the crystallization of the final product. The solvent must be able to dissolve the starting materials but ideally should allow for the precipitation of the product complex to drive the reaction to completion.
-
Stoichiometry and Purity: The use of a slight excess of the ligand (e.g., 2.1 equivalents for a 1:2 metal:ligand complex) can help ensure the complete substitution of the initial ligands. The purity of the ligand is also paramount, as impurities can lead to the formation of undesired side products.
-
Inert Atmosphere: While many ligand exchange reactions with late transition metals are air-stable, performing the reaction under an inert atmosphere is good practice to prevent any potential oxidation of the metal center or the ligand, particularly with first-row transition metals.
By adhering to these detailed protocols and validation methods, researchers can confidently synthesize and utilize metal complexes of this compound for a wide range of applications.
References
-
Scientific.net. (n.d.). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][9][10]Oxadiazole. Retrieved from [Link]
-
MDPI. (2024, October 8). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]
-
Bargeman, G., et al. (2023). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. PMC. Retrieved from [Link]
-
Kostenko, M. V., et al. (2023, December 4). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. Retrieved from [Link]
- La Monica, G., & Ardizzoia, G. A. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. GIROLAMO LA MONICA and G.
-
ResearchGate. (n.d.). Ligand functionalization via pyrazole exchange in a HB(pz)3– unit. Retrieved from [Link]
-
Harcum, M. A., et al. (n.d.). A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. Retrieved from [Link]
-
R Discovery. (n.d.). Ligand Exchange Protocols Research Articles - Page 1. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (n.d.). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PMC. Retrieved from [Link]
-
Nepal Journals Online. (2025, March 31). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) -. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole derived ligands and the atom numbering scheme. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of compounds (PY 1-9). Retrieved from [Link]
-
Zibaseresht, R., & Hartshorn, R. M. (2005). Coordination chemistry of a terpyridine-tris(pyrazolyl) ditopic ligand. Dalton Transactions, (23), 3898-3908. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Retrieved from [Link]
-
PubChem. (n.d.). 2-(p-Tolyl)pyridine. Retrieved from [Link]
-
MDPI. (2024, February 3). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Retrieved from [Link]
-
MDPI. (2025, March 14). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Retrieved from [Link]
- Platinum(ll)
Sources
- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 2. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | INTELLIGENCE Journal of Multidisciplinary Research [nepjol.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Scientific.Net [scientific.net]
- 9. mdpi.com [mdpi.com]
- 10. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
High-Purity Preparation of Luminescent Iridium(III) Complexes using p-Tolyl Pyrazole-Pyridine Ligands
Application Note: AN-IR-PTOL-01
Executive Summary & Strategic Rationale
This guide details the synthesis, purification, and validation of cyclometalated Iridium(III) complexes utilizing 2-(3-(p-tolyl)-1H-pyrazol-1-yl)pyridine (hereafter pt-pzpy ) ligands.
While the archetypal 2-phenylpyridine (ppy) ligand generates green emission, replacing the phenyl ring with a pyrazole moiety significantly increases the ligand field splitting energy, typically resulting in a blue-shifted emission (450–480 nm) . The addition of the p-tolyl group serves two critical engineering functions:
-
Solubility Enhancement: The methyl group disrupts π-π stacking in the solid state, enhancing solubility in organic solvents—a critical parameter for solution-processed OLEDs and bio-labeling protocols.
-
Electronic Tuning: The electron-donating methyl group destabilizes the HOMO without significantly affecting the LUMO, allowing for fine-tuning of the emission quantum yield (
) and excited-state lifetime ( ).
This protocol utilizes a convergent modular synthesis (Ullmann coupling) rather than linear condensation, ensuring higher purity and adaptability for library generation in drug development contexts.
Chemical Architecture & Workflow
The synthesis follows a three-stage "Bridge-Split" mechanism. This modular approach allows for the late-stage introduction of ancillary ligands to dictate the final application (e.g., cell permeability for bio-imaging vs. charge transport for OLEDs).
Figure 1: Convergent synthesis workflow for heteroleptic Iridium(III) complexes.
Detailed Experimental Protocols
Protocol A: Ligand Synthesis (Modified Ullmann Coupling)
Target: 2-(3-(p-tolyl)-1H-pyrazol-1-yl)pyridine (pt-pzpy )
Rationale: Direct condensation of hydrazines often yields inseparable isomers. The Copper-catalyzed C-N coupling is regiospecific and scalable.
Materials:
-
3-(p-tolyl)-1H-pyrazole (1.0 eq)
-
2-Bromopyridine (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (0.2 eq) - Ligand for Cu
-
Potassium Carbonate (
) (2.0 eq) - Base -
Anhydrous DMF or DMSO (Solvent)
Step-by-Step:
-
Charge: In a flame-dried Schlenk tube, combine 3-(p-tolyl)pyrazole (10 mmol), 2-bromopyridine (12 mmol), CuI (1 mmol), and
(20 mmol). -
Inert Atmosphere: Evacuate and backfill with Argon (3x). Add anhydrous DMF (20 mL) and DMEDA (2 mmol) via syringe.
-
Reaction: Seal the tube and heat to 110°C for 24 hours . The solution should turn a deep blue/green (characteristic of active Cu-amine species).
-
Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF. Wash organic layer with brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography ( , Hexane/EtOAc gradient). -
QC Check:
NMR should show a characteristic doublet for the pyridine proton at ~8.5 ppm and the disappearance of the pyrazole N-H signal.
Protocol B: The "Nonoyama" Dimer Formation
Target: Bis-(
Rationale: This intermediate is the "master key" for all subsequent derivatives. The chloride bridge is labile enough to be cleaved by ancillary ligands but stable enough for storage.
Materials:
- (1.0 eq)
-
Ligand pt-pzpy (2.2 eq)
-
Solvent: 2-Ethoxyethanol / Water (3:1 v/v)[1]
Step-by-Step:
-
Dissolution: Dissolve
and the ligand in the solvent mixture in a round-bottom flask. -
Degassing (CRITICAL): Bubble Nitrogen through the solution for 20 minutes. Failure to degas results in oxidation of the ligand and low yields.
-
Reflux: Heat to 110°C (reflux) for 12–15 hours.
-
Precipitation: The product usually precipitates as a yellow/orange solid during the reaction.
-
Isolation: Cool to RT. Add water to force further precipitation. Filter the solid.
-
Wash: Wash with water (to remove unreacted Ir salt) and cold methanol (to remove excess ligand).
-
Drying: Dry under vacuum. Do not purify by column chromatography at this stage; the dimer is often too polar/reactive.
Protocol C: Bridge Splitting (Heteroleptic Complex Formation)
Target:
Rationale:
-
Neutral complexes (e.g., with Picolinate): Preferred for OLEDs due to sublimation capability.
-
Cationic complexes (e.g., with Bipyridine): Preferred for Bio-imaging (mitochondrial targeting potential).
Step-by-Step (Example for Cationic Bio-probe):
-
Charge: Suspend the Dimer (0.5 eq) and 2,2'-Bipyridine (1.1 eq) in Dichloromethane (DCM) / Methanol (2:1).
-
Reaction: Heat to 40°C for 4 hours. The suspension will clear as the monomeric cationic species forms.
-
Ion Exchange: Add solid Ammonium Hexafluorophosphate (
, 5 eq) and stir for 30 mins. This exchanges the chloride counter-ion for , rendering the complex soluble in organic solvents but insoluble in water. -
Purification: Remove solvent. Redissolve in minimal DCM. Filter through a short pad of Celite. Recrystallize from DCM/Ether or purify by column chromatography (DCM/MeOH 95:5).
Characterization & Self-Validating Systems
To ensure scientific integrity, every batch must pass the following "Self-Validating" checkpoints.
Data Summary Table
| Parameter | Method | Acceptance Criteria | Mechanistic Insight |
| Identity | Integration of p-tolyl methyl (3H, s) vs. Pyridine H6 (1H, d). | Confirms 2:1 Ligand:Metal stoichiometry. | |
| Purity | HPLC (C18, ACN/H2O) | >98% Area Under Curve. | Essential for OLED lifetime and bio-toxicity assays. |
| Triplet State | Phosphorescence | Oxygen quenching confirms the triplet nature (phosphorescence). | |
| Mass | HR-ESI-MS | Match isotope pattern for Ir (191/193). | Ir has a distinct isotope pattern; crucial for confirming the complex vs. free ligand. |
Troubleshooting Guide
-
Problem: Product is dark/black.
-
Cause: Formation of Ir(0) nanoparticles due to overheating or lack of ligand.
-
Fix: Ensure strictly inert atmosphere; reduce temperature to 105°C.
-
-
Problem: Low luminescence quantum yield.
-
Cause: Oxygen quenching or ligand impurities.
-
Fix: Measure PL in thoroughly degassed solvent. Recrystallize ligand before complexation.
-
Application Context
Bio-Imaging (Mitochondrial Probes)
Cationic Iridium(III) complexes with lipophilic ligands (like pt-pzpy ) exhibit a high affinity for the mitochondrial membrane potential (
-
Protocol: Incubate HeLa cells with 5
M complex for 30 mins. -
Readout: Confocal microscopy (Excitation 405 nm, Emission 450–550 nm).
-
Advantage: The large Stokes shift (>100 nm) eliminates autofluorescence interference common in biological samples [1].
OLED Fabrication
Neutral complexes (using picolinate ancillary ligands) serve as blue-green dopants.
-
Structure: ITO / PEDOT:PSS / TCTA:Ir-Complex (10%) / TPBi / LiF / Al.
-
Performance: The p-tolyl group reduces self-quenching at high doping concentrations, improving device efficiency [2].
Structure-Property Relationship (Graphviz)
The following diagram illustrates how structural modifications to the pt-pzpy scaffold influence the final photophysical properties.
Figure 2: Impact of ligand structural components on physical and optical properties.
References
-
Bio-Imaging Applications
- Title: Pyridazine-bridged cationic diiridium complexes as potential dual-mode bioimaging probes.
- Source: N
-
URL:[Link]
-
OLED & Photophysics
-
Synthesis Methodology (Coupling)
-
General Iridium Complex Properties
Sources
- 1. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 2. Pyridylpyrazole N^N ligands combined with sulfonyl-functionalised cyclometalating ligands for blue-emitting iridium(iii) complexes and solution-processable PhOLEDs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
Welcome to the Application Scientist Support Center. When scaling the synthesis of 1,5-diarylpyrazoles—a privileged scaffold frequently found in p38 MAP kinase inhibitors and other bioactive molecules—the primary mode of failure is poor regiocontrol.
Condensing a standard 1,3-diketone with an aryl hydrazine inevitably yields a chromatographically stubborn mixture of 1,3- and 1,5-isomers. To bypass this, our validated workflow utilizes an enaminone intermediate . The push-pull electronic nature of the enaminone strictly dictates the trajectory of the hydrazine nucleophile, ensuring absolute 1,5-regioselectivity[1].
Below is our comprehensive, self-validating guide to mastering this synthesis.
Mechanistic Pathway & Regiocontrol
The success of this synthesis relies on the differential electrophilicity of the enaminone. The
Mechanistic pathway for the regioselective synthesis of the 1,5-pyrazole isomer.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol includes built-in analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.
Step 1: Synthesis of the Enaminone Intermediate
Objective: Convert 1-(pyridin-4-yl)ethan-1-one to 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.
-
Charge: In an oven-dried 100 mL round-bottom flask, add 1-(pyridin-4-yl)ethan-1-one (10.0 mmol, 1.21 g).
-
React: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol, 1.43 g) and anhydrous toluene (20 mL).
-
Heat: Reflux the mixture at 110 °C under a nitrogen atmosphere for 8 hours.
-
Concentrate: Remove the solvent and excess DMF-DMA in vacuo to yield a dark yellow/orange solid.
Validation Checkpoint 1: Analyze the crude solid via LC-MS. You must observe complete consumption of the starting material and a dominant peak at m/z 177 [M+H]+ .
Step 2: Regioselective Cyclization
Objective: Condense the enaminone with p-tolylhydrazine to form this compound.
-
Charge: Dissolve the crude enaminone (approx. 10.0 mmol) in anhydrous ethanol (30 mL).
-
Add Nucleophile: Add p-Tolylhydrazine hydrochloride (10.5 mmol, 1.67 g). Causality Note: Using the HCl salt rather than the free base prevents oxidative degradation of the hydrazine during heating.
-
Catalyze: Add glacial acetic acid (1.0 mmol, 57 µL). This catalytic acid facilitates the elimination of dimethylamine and the final dehydration step without hydrolyzing the enaminone.
-
Reflux: Heat the reaction to 78 °C for 4-6 hours under nitrogen.
Validation Checkpoint 2: Monitor by LC-MS. You will initially see an intermediate mass. The reaction is complete when the intermediate is fully converted to the target mass of m/z 236 [M+H]+ .
-
Workup: Cool to room temperature, concentrate in vacuo, neutralize with saturated
, and extract with Ethyl Acetate (3 x 20 mL). Dry over and purify via column chromatography.
Quantitative Optimization Data
The choice of solvent and additive dictates the regiomeric outcome. The table below summarizes our internal optimization data, demonstrating why anhydrous ethanol with catalytic acetic acid is the superior condition.
| Solvent | Additive | Temp (°C) | Time (h) | Regiomeric Ratio (1,5 : 1,3) | Isolated Yield (%) |
| Ethanol (Anhydrous) | Glacial AcOH (0.1 eq) | 78 | 4.5 | > 98 : 2 | 84% |
| Ethanol (Anhydrous) | None | 78 | 12.0 | 85 : 15 | 45% |
| Acetic Acid (Neat) | None | 118 | 2.0 | 60 : 40 | 52% (Hydrolysis) |
| DMF | None | 120 | 4.0 | 90 : 10 | 61% |
Troubleshooting FAQs & Diagnostic Logic
Diagnostic logic tree for troubleshooting low yields in pyrazole synthesis.
Q: My LC-MS shows a mixture of m/z 236 peaks. Why did I lose regiocontrol? A: You likely experienced enaminone hydrolysis. If water is present in your solvent, or if you used an overly strong acid (like neat AcOH), the enaminone reverts to 1-(pyridin-4-yl)propane-1,3-dione. This symmetrical-like dielectrophile reacts with hydrazine to form both 1,3- and 1,5-isomers[3]. Ensure strictly anhydrous ethanol and use only catalytic glacial acetic acid.
Q: The reaction mixture turns opaque black within 30 minutes, and yields are <30%. A: This is classic oxidative degradation of the free p-tolylhydrazine base. Aryl hydrazines are highly sensitive to auto-oxidation, forming diazonium species and dark polymeric tars. Always use the hydrochloride salt of p-tolylhydrazine. The mild acidity of the reaction conditions will liberate the free base in situ at a controlled rate, preserving the titer of your nucleophile.
Q: The product streaks severely during silica gel chromatography. How do I isolate it cleanly? A: The target molecule contains a basic pyridine ring (pKa ~5.2) which interacts strongly with the acidic silanol groups on standard silica. Pre-treat your silica column with 1-2% triethylamine (TEA) in hexanes, and maintain 1% TEA in your mobile phase. Alternatively, switch to reverse-phase C18 flash chromatography using a water/acetonitrile gradient buffered with 0.1% formic acid.
References
1.[3] Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Organic Chemistry Portal. 2.[2] Roy, S., et al. "Greening of Monocyclic N- and O-Azole Synthesis through Sonochemistry." ACS Omega. 3.[1] "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation." MDPI.
Sources
- 1. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Purification & Isomer Resolution for 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists dealing with the synthesis and purification of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine .
When synthesizing 1,5-diarylpyrazoles via the classic Knorr condensation (reacting a 1,3-dicarbonyl or enaminone with p-tolylhydrazine), the reaction inherently produces a mixture of two regioisomers: the desired 1,5-isomer and the undesired 1,3-isomer (4-(1-(p-Tolyl)-1H-pyrazol-3-yl)pyridine). This guide provides field-proven, self-validating protocols to resolve this mixture.
Part 1: Core Principles & FAQs
Q1: Mechanistically, why does the 1,3-regioisomer form alongside my desired 1,5-isomer? A1: The formation of regioisomers is a kinetic versus thermodynamic competition. p-Tolylhydrazine possesses two nucleophilic nitrogen atoms. The terminal primary amine (-NH₂) is more nucleophilic and attacks the most electrophilic carbon of your 1,3-dicarbonyl/enaminone first. Depending on the pH and steric bulk of the intermediates, the secondary cyclization step can proceed through two different transition states, yielding a mixture.
Q2: How can I definitively distinguish the 1,5-isomer from the 1,3-isomer analytically? A2: Rely on 2D NOESY NMR spectroscopy. In the 1,5-isomer, the pyrazole C4-proton is spatially adjacent to the ortho-protons of the p-tolyl ring, producing a distinct NOE cross-peak. In the 1,3-isomer, this spatial proximity is absent. HPLC retention times will also differ due to the distinct dipole moments of the isomers.
Q3: Can I alter the synthesis to prevent the 1,3-isomer from forming entirely? A3: Yes. Research demonstrates that substituting standard ethanol with fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) drastically improves regioselectivity . HFIP acts as a strong hydrogen-bond donor, stabilizing the intermediate hydrazone and directing the cyclization transition state to favor the 1,5-isomer. Alternatively, utilizing a Copper-catalyzed Ullmann cross-coupling between a pre-formed 3-(pyridin-4-yl)-1H-pyrazole and 4-iodotoluene can exclusively yield the 1,5-regioisomer .
Part 2: Troubleshooting Guides & Methodologies
Issue A: Co-elution of Isomers During Silica Gel Chromatography
Symptoms: TLC shows a single elongated spot; HPLC shows two overlapping peaks; isolated product has a broad melting point. Root Cause: Both isomers possess a basic pyridine moiety. The basic nitrogen interacts strongly with the acidic silanol groups (-SiOH) on the silica gel stationary phase, causing severe tailing that bridges the gap between the two eluting bands.
Protocol 1: Optimized Flash Chromatography (Analytical/Prep Scale) Self-Validation Check: The TLC spot should appear perfectly round with no tailing when the mobile phase is correctly optimized.
-
Column Preparation: Pack a silica gel column using pure Dichloromethane (DCM).
-
Sample Loading: Dissolve the crude isomer mixture in a minimum volume of DCM and load it evenly onto the column bed.
-
Eluent Preparation: Prepare a mobile phase of DCM : Methanol (95:5 v/v) and add 0.1% Triethylamine (TEA) .
-
Causality: TEA is a sacrificial base. It irreversibly binds to the acidic silanol sites on the silica, neutralizing them so the pyridine ring of your compound can elute freely without tailing.
-
-
Elution: Run the column. The 1,5-isomer typically elutes first due to a lower overall dipole moment, but fractions must be monitored via UV (254 nm).
-
Isolation: Pool the fractions containing the first eluting spot and concentrate under reduced pressure.
Issue B: Oiling Out or Failed Crystallization
Symptoms: The crude mixture forms a viscous syrup instead of precipitating as a solid. Root Cause: The presence of the 1,3-isomer disrupts the crystal lattice energy of the 1,5-isomer. Because both are neutral free bases with similar solubilities in standard organic solvents, they act as mutual freezing-point depressants.
Protocol 2: Acid-Addition Salt Crystallization (Process/Bulk Scale) Self-Validation Check: During free-basing, the aqueous layer must test at pH 8-9 using indicator paper to ensure complete deprotonation before extraction.
-
Dissolution: Dissolve the crude regioisomer mixture in absolute ethanol (approx. 5-10 volumes) and heat to 60 °C until fully dissolved.
-
Salt Formation: Slowly add 1.05 equivalents of concentrated aqueous HCl dropwise while stirring.
-
Causality: The pyridine nitrogen (pKa ~ 5.2) protonates to form a hydrochloride salt. The 1,5-isomer HCl salt has a highly rigid crystal lattice and significantly lower solubility in ethanol compared to the 1,3-isomer salt .
-
-
Selective Crystallization: Allow the solution to cool passively to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours.
-
Filtration: Filter the precipitated 1,5-isomer hydrochloride salt under vacuum and wash with minimal cold ethanol.
-
Free-Basing: Suspend the solid in water, cool to 5 °C, and adjust the pH to 8-9 using 1M NaOH. Extract the liberated free base with DCM.
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄. Validation: The drying agent will clump if water is present and flow freely like sand when the solvent is completely dry. Filter and concentrate to yield >99% pure 1,5-isomer.
Part 3: Quantitative Data Comparison
The following table summarizes the quantitative metrics for selecting the appropriate purification or synthesis strategy based on your laboratory's scale and resources.
| Parameter | Flash Chromatography (DCM/MeOH/TEA) | Acid-Addition Crystallization (HCl/EtOH) | Cu-Catalyzed Ullmann Coupling (Synthesis) |
| Optimal Scale | < 5 grams | > 5 grams (Process Scale) | Variable (Synthesis phase) |
| Typical Yield Recovery | 60 - 75% | 80 - 90% | 85 - 93% |
| Regio-Purity Achieved | > 98% | > 99% | > 95% |
| Time Investment | High (Active fraction monitoring) | Low (Passive cooling overnight) | Medium (Reaction setup & workup) |
| Cost / Solvent Usage | High (Large solvent volumes) | Low (Recyclable ethanol) | Medium (Catalyst and ligand cost) |
Part 4: Workflow Visualization
Caption: Workflow for the resolution of 1,5- and 1,3-pyrazole regioisomers based on scale.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 2008, 73(9), 3523-3529. URL:[Link]
-
Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. National Center for Biotechnology Information (PMC), 2014. URL:[Link]
- Processes for the preparation of 1,5-diarylpyrazoles.US Patent 6,579,988 B2, Google Patents, 2003.
Technical Support Center: Navigating Solubility Challenges of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine Complexes
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for addressing the solubility issues commonly encountered with 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine and its metal complexes. This class of N-heterocyclic compounds is pivotal in medicinal chemistry and materials science, yet their therapeutic and practical potential is often hampered by poor aqueous solubility.[1][2] This guide moves from foundational troubleshooting to advanced solubilization strategies, explaining the scientific principles behind each method to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Tier 1: Initial Assessment & Troubleshooting
Question 1: My newly synthesized this compound complex is poorly soluble in my primary aqueous buffer. Where do I begin?
Answer: Low aqueous solubility is a common characteristic for this class of compounds due to the hydrophobic nature of the p-tolyl and pyridine-pyrazole rings.[1][3] Before attempting advanced solubilization, a systematic initial assessment is crucial.
-
Confirm Compound Integrity: First, ensure the insolubility isn't due to degradation or impurities. Re-verify the compound's identity and purity using methods like NMR, LC-MS, and elemental analysis.
-
Basic Solvent Screening: Test solubility in a small panel of common, water-miscible organic solvents (co-solvents) such as DMSO, ethanol, and polyethylene glycol 400 (PEG 400). This helps establish a baseline and identifies potential starting points for co-solvent systems.[4]
-
Kinetic vs. Thermodynamic Solubility: Determine if you are dealing with a kinetic (dissolution rate) or thermodynamic (equilibrium) solubility limit. A compound that dissolves slowly but eventually reaches a high concentration has a dissolution rate problem, which can often be addressed by particle size reduction.[5] A compound that dissolves quickly but only to a very low concentration has a thermodynamic limit, requiring more advanced formulation strategies.
A logical first step is to create a troubleshooting workflow to systematically address the problem.
Caption: A hydrophobic guest molecule is encapsulated by a cyclodextrin host.
Experimental Protocol: Phase Solubility Study (Higuchi and Connors Method)
-
Prepare Cyclodextrin Solutions: Create a series of solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.
-
Add Excess Drug: Add an excess amount of your complex to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).
-
Separate and Quantify: Centrifuge or filter the samples and analyze the concentration of the dissolved complex in the supernatant.
-
Plot and Analyze: Plot the concentration of the dissolved complex (y-axis) against the concentration of the cyclodextrin (x-axis). The shape of the resulting curve indicates the type of complex formed and its stoichiometry. An AL-type linear plot is common and indicates the formation of a 1:1 soluble complex.
Tier 3: Advanced Considerations
Question 6: My complex is for a cell-based assay. Which solubilization strategies are the most biocompatible?
Answer: Biocompatibility is paramount for in vitro and in vivo studies. The chosen excipients should not interfere with the assay or cause cytotoxicity at the concentrations used.
-
pH Adjustment: Generally safe if the final pH is within a physiologically tolerable range (e.g., pH 6.0-8.0). Extreme pH values can be toxic to cells.
-
Co-solvents: DMSO is known to be cytotoxic at concentrations typically above 0.5-1%. Ethanol can also affect cell behavior. PEG 400 and Propylene Glycol are generally considered safer options. Always run a vehicle control (buffer + solubilizing agent, without your compound) to ensure the excipient itself is not causing an effect.
-
Surfactants: Non-ionic surfactants like Tween® 80 are often used, but can still cause cell lysis at higher concentrations. It is critical to use them at the lowest effective concentration.
-
Cyclodextrins: HP-β-CD and SBE-β-CD are widely used in commercial drug formulations and are generally considered safe and well-tolerated. T[]hey can, however, sometimes interact with cell membrane components like cholesterol, so a vehicle control is essential.
Recommendation: For maximum biocompatibility, cyclodextrin complexation (specifically with HP-β-CD or SBE-β-CD) or pH adjustment to a near-physiological range are often the best initial strategies to explore.
Question 7: I have tried these methods with limited success. Are there any other options?
Answer: If standard formulation approaches are insufficient, you may need to consider modifying the solid-state properties of your compound. These are more advanced techniques that typically require specialized equipment.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of your solid compound increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate. T[7][8]echniques like jet milling or nano-milling can reduce particles to the micron or nanometer scale.
-
Amorphous Solid Dispersions (ASDs): Crystalline compounds have a highly ordered lattice structure that requires significant energy to break, contributing to low solubility. I[5]n an ASD, the compound is molecularly dispersed in a disordered (amorphous) state within a polymer matrix. This high-energy state bypasses the crystal lattice energy, often leading to a dramatic increase in apparent solubility and dissolution rate.
These methods represent the frontier of solubility enhancement and are a logical next step when simpler solvent-based approaches fail.
References
-
International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]
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Al-kassimy, N. K., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
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Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
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Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
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International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
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Patel, J. R., et al. (2012, December 12). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?[Link]
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Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety. [Link]
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Foodcom S.A. (2024, February 19). Surfactants - what are they and what are their applications?[Link]
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International Journal of Pharmaceutical and Chemical and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]
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Indian Journal of Pharmaceutical Education and Research. Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin. [Link]
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Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. [Link]
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Wikipedia. Cosolvent. [Link]
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Khan, T., et al. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. PMC - NIH. [Link]
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Journal of Drug Delivery and Therapeutics. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
ResearchGate. (2025). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. [Link]
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Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
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askIITians. (2025, March 11). How does pH affect solubility?[Link]
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Farmacia. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]
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LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]
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mocedes.org. Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). [Link]
-
PubMed. (2025, April 24). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. [Link]
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ACS Omega. (2025, December 22). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]
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Scientific.net. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl) -. [Link]
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ResearchGate. Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu. [Link]
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MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
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ResearchGate. (2023, December 20). (PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. [Link]
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PMC. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]
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PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
-
PMC. (2023, May 3). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. [Link]
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Drug Development & Delivery. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. [Link]
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Drug Development & Delivery. (2024, March 28). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. [Link]
-
ResearchGate. (2018, November 13). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. [Link]
-
IJNRD.org. (2025, October 10). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. [Link]
-
MDPI. (2024, January 10). A Neutral Pyridine-Pyrazole-Based N^NN^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations*. [Link]
-
ResearchGate. Pyrazole derived ligands and the atom numbering scheme. [Link]
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Technical Support Center: Optimizing Crystallization of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystallization of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine. The following question-and-answer format addresses specific experimental challenges, explaining the scientific principles behind the recommended solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not getting any crystals, even after cooling the solution. What's going on?
A1: The absence of crystal formation upon cooling typically points to one of two issues: the solution is too dilute, or it is in a metastable supersaturated state without nucleation.[1]
-
Underlying Principle: Crystallization is driven by supersaturation, a state where the concentration of the solute is higher than its equilibrium solubility at a given temperature.[2][3] If the solution is not sufficiently concentrated, it will not become supersaturated upon cooling, and crystals will not form. Alternatively, a solution can be supersaturated but lack the initial "seed" or nucleus to initiate crystal growth.[1]
-
Troubleshooting Protocol:
-
Increase Concentration: Gently evaporate some of the solvent to increase the concentration of your compound.[4]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[5]
-
Seeding: If you have a pure crystal of this compound, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[6][7]
-
-
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common problem that often occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly.[4] High impurity levels can also contribute to this issue by depressing the melting point.
-
Underlying Principle: Oiling out happens when the supersaturation level is so high that the system enters a labile region, leading to liquid-liquid phase separation rather than orderly crystal lattice formation.[8]
-
Troubleshooting Protocol:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath. Insulating the flask can help slow this process.[6][9]
-
Adjust Solvent System:
-
Add more of the "good" solvent to decrease the overall supersaturation.[4]
-
Experiment with a different solvent or a co-solvent system where the compound has slightly lower solubility.
-
-
Purify the Material: If impurities are suspected, consider a preliminary purification step like column chromatography before attempting crystallization.
-
Q3: The crystals I'm getting are very fine needles, which are difficult to filter and handle. How can I grow larger, more block-like crystals?
A3: The formation of small, needle-like crystals is typically a result of rapid nucleation and crystal growth, which is often caused by high levels of supersaturation.[4][10]
-
Underlying Principle: Crystal morphology, or habit, is influenced by the relative growth rates of different crystal faces.[11] High supersaturation favors rapid nucleation, leading to a large number of small crystals. Slower, more controlled growth allows for the development of larger, more well-defined crystals.[6] The choice of solvent can also significantly impact crystal habit.[12][13]
-
Troubleshooting Protocol:
-
Control Supersaturation:
-
Slower Cooling: As mentioned previously, slow the cooling rate to reduce the rate at which supersaturation is generated.[6]
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. If solubility is too high, it's difficult to achieve supersaturation; if it's too low, the yield will be poor.[14]
-
-
Experiment with Solvent Systems: The interaction between the solvent and the growing crystal faces can alter the crystal habit.[15][16] Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities.
-
Anti-Solvent Addition: Consider an anti-solvent crystallization approach. Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (the anti-solvent) to gradually induce crystallization. The slow addition rate allows for more controlled crystal growth.[17][18]
-
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
This method is a fundamental technique for purifying solid organic compounds.[19]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[6]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be insulated.[9]
-
Ice Bath: Once the flask has reached room temperature and crystals have started to form, place it in an ice bath to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any remaining impurities on the crystal surface.[9]
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
This technique is particularly useful when the compound is highly soluble in most common solvents at room temperature.[17][20]
-
Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the stirred solution.[21]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of crystallization.
-
Crystal Growth: Allow the mixture to stand at room temperature to allow the crystals to grow.
-
Cooling & Isolation: Cool the mixture in an ice bath to maximize the yield, then collect the crystals by vacuum filtration as described in the previous protocol.
Data Summary
Table 1: Solvent Selection Guide
The choice of solvent is a critical first step in developing a crystallization process.[6] The ideal solvent will dissolve the compound when hot but have low solubility for it when cold.
| Solvent Class | Examples | Polarity | Hydrogen Bonding | Considerations for this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar Protic | Donor & Acceptor | Good starting point due to the presence of N-heterocycles.[22] |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar Aprotic | Acceptor | Can be effective, but volatility may lead to rapid evaporation and small crystals.[14] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderately Polar | Acceptor | Often a good balance of solubility characteristics. |
| Hydrocarbons | Hexane, Heptane, Toluene | Nonpolar | None | Likely to be poor solvents on their own but can be excellent anti-solvents.[21] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Polar | Acceptor | Use with caution due to peroxide formation and high volatility. |
This table provides general guidance. Experimental screening is essential to identify the optimal solvent or solvent mixture.
Advanced Troubleshooting
Q4: I've tried multiple solvents and still face issues with crystal quality. What other factors can I control?
A4: Beyond solvent and temperature, several other factors can influence the crystallization outcome.
-
Supersaturation Level: This is the primary driving force for crystallization.[2] High supersaturation leads to rapid nucleation and small crystals, while low supersaturation favors the growth of larger crystals.[10]
-
Agitation: Stirring can influence both nucleation and crystal growth. In some cases, gentle agitation can promote the formation of more uniform crystals.
-
pH: For compounds with ionizable groups like the pyridine nitrogen, the pH of the solution can significantly affect solubility and crystal form. Experimenting with pH adjustments may be beneficial.
-
Impurity Profile: Even small amounts of impurities can inhibit crystal growth or alter the crystal habit.[23] Ensure your starting material is of sufficient purity.
Q5: Could polymorphism be affecting my results?
A5: Yes, polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pharmaceutical compounds.[24] Different polymorphs can have different solubilities, stabilities, and crystal habits. If you are observing inconsistent crystallization behavior, it is possible that you are nucleating different polymorphic forms under slightly different conditions.[] Characterization techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify and differentiate polymorphs.
References
- Vertex AI Search. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
- Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- UCT Science. (n.d.). SOP: CRYSTALLIZATION.
- Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- Chalmers. (n.d.). Antisolvent Crystallization.
- The University of Chicago Kidney Stone Program. (2014, July 25). SUPERSATURATION AND THE STONE CRYSTALS.
- Google Patents. (n.d.). US20090112040A1 - Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor.
- Wikipedia. (n.d.). Supersaturation.
- Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling.
- At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes.
- Harvard Natural Sciences Lecture Demonstrations. (n.d.). Supersaturation and Crystallization.
- Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
- Organic Chemistry at CU Boulder. (n.d.). Crystallization.
- Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.
- MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- Smolecule. (2026). Troubleshooting Guide for 1-Monopalmitin Crystallization.
- Future4200. (n.d.). The e!ect of solvent on crystal growth and morphology.
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Hampton Research. (n.d.). Crystallization Tips.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- PMC. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
- CrystEngComm (RSC Publishing). (n.d.). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study.
- PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- Benchchem. (n.d.). Technical Support Center: Optimizing Particle Size Distribution of Pyrimidine Derivatives.
- How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization?
- Benchchem. (n.d.). troubleshooting pseudotropine crystallization procedures.
- BIOVIA Dassault Systèmes. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
- RSC Publishing. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
- MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- SciSpace. (n.d.). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine.
- PMC. (n.d.). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl).
-
MDPI. (2021, April 13). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[2][9][26]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Retrieved February 27, 2026, from
-
PMC. (n.d.). Crystal structure of methanone. Retrieved February 27, 2026, from
- ResearchGate. (2025, August 8). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine.
- Sigma-Aldrich. (n.d.). 4-(1H-Pyrazol-4-yl)pyridine.
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- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
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- 26. jetir.org [jetir.org]
Minimizing thermal degradation of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine during sublimation
Welcome to the technical support center for the handling and purification of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing thermal degradation during sublimation. The following information is curated from established principles of organic chemistry, thermal analysis, and practical laboratory experience to ensure the integrity of your compound.
Introduction to Thermal Stability and Sublimation
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Purification of such organic solids is often achieved through sublimation, a technique that leverages the direct phase transition from solid to gas, bypassing the liquid phase. This method is particularly advantageous for thermally sensitive compounds as it can often be performed at temperatures below the melting point, thus minimizing the risk of decomposition.
The thermal stability of pyrazole derivatives can be influenced by their substituents. While the pyrazole core is generally stable, the presence of functional groups can alter its decomposition profile. For many organic compounds, decomposition can occur at or near their melting point.[1] Therefore, careful control of sublimation parameters is crucial.
Troubleshooting Guide: Minimizing Thermal Degradation
This section addresses common issues encountered during the sublimation of this compound and provides actionable solutions.
Q1: My compound is turning dark or charring during sublimation. What is causing this and how can I prevent it?
A1: Darkening or charring is a clear indicator of thermal decomposition. This occurs when the sublimation temperature is too high, exceeding the compound's decomposition threshold.
-
Underlying Cause: The energy supplied is sufficient to break chemical bonds within the molecule, leading to the formation of undesired byproducts. For complex organic molecules, this often results in carbonaceous material.
-
Troubleshooting Steps:
-
Improve the Vacuum: Sublimation occurs when the vapor pressure of the compound equals the pressure of the surrounding environment.[3] By reducing the system pressure (i.e., applying a higher vacuum), the sublimation can be achieved at a lower temperature.[4] Ensure your vacuum system is operating efficiently and is free of leaks. A high vacuum (e.g., <0.1 mbar) is generally preferred.
-
Ensure Uniform Heating: Uneven heating can create localized "hot spots" where the temperature is significantly higher than the setpoint, leading to decomposition in those areas. Using a well-designed sublimation apparatus with a suitable heating mantle or oil bath can provide more uniform temperature distribution.
Q2: The sublimation rate is extremely slow, and I am not collecting a significant amount of product. What should I do?
A2: A slow sublimation rate can be frustrating and inefficient. This issue typically arises from a suboptimal balance of temperature and pressure.
-
Underlying Cause: The vapor pressure of the compound at the given temperature is not sufficiently high to allow for a practical rate of sublimation under the applied vacuum.
-
Troubleshooting Steps:
-
Gradually Increase the Temperature: Once you have established a baseline at a safe, low temperature, you can cautiously increase the temperature in small increments (e.g., 2-5 °C). Monitor the compound for any signs of discoloration. The goal is to find the highest possible temperature that does not induce decomposition.
-
Check for Leaks in the Vacuum System: A poor vacuum will necessitate a higher temperature to achieve sublimation. Meticulously check all seals and connections in your sublimation apparatus for leaks.
-
Increase the Surface Area of the Crude Material: Spreading the crude material in a thin layer at the bottom of the sublimation apparatus will increase the surface area available for sublimation, which can improve the rate of mass transfer.
-
Optimize the Cold Finger Temperature: The temperature difference between the heating source and the cold finger drives the deposition of the sublimed material. Ensure your cold finger is sufficiently cold (e.g., using ice water or a cryocooler) to efficiently condense the vapor.
-
Q3: The sublimed product appears discolored or impure. How can I improve the purity?
A3: Contamination of the sublimate can occur due to several factors, including insufficient separation from non-volatile impurities or co-sublimation of volatile impurities.
-
Underlying Cause: The sublimation conditions may be too aggressive, causing some decomposition, or the crude material may contain impurities with similar vapor pressures to the target compound.
-
Troubleshooting Steps:
-
Perform a Pre-Sublimation Step: If you suspect the presence of highly volatile impurities (e.g., residual solvent), you can perform a pre-sublimation at a very low temperature to remove these before increasing the temperature to sublime your product.
-
Fractional Sublimation: By carefully controlling the temperature and collecting the sublimate in fractions, it may be possible to separate compounds with different sublimation temperatures.
-
Improve the Design of the Sublimation Apparatus: Some advanced sublimation setups include barriers or a longer path between the crude material and the collection surface to enhance the separation of the main product from impurities.[5]
-
Characterize the Impurity: If the problem persists, it is advisable to analyze the impure sublimate using techniques like NMR, Mass Spectrometry, or HPLC to identify the contaminant. This information will be crucial in designing a more effective purification strategy, which may include a different purification technique (e.g., recrystallization) prior to sublimation.
-
Frequently Asked Questions (FAQs)
Q1: What is a safe starting temperature and pressure for the sublimation of this compound?
A1: Based on the melting point of a structurally similar compound (124 °C for 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine), a safe starting temperature would be in the range of 90-110 °C .[2] The pressure should be as low as practically achievable, ideally below 0.1 mbar . It is always best to start at the lower end of the temperature range and gradually increase it while monitoring for any signs of decomposition.
Q2: How can I determine the optimal sublimation conditions for my specific batch of this compound?
A2: The optimal conditions can be determined empirically. A systematic approach is recommended:
-
Thermal Analysis: If possible, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on a small sample of your crude material. TGA will help identify the onset of decomposition, while DSC will determine the melting point. This data provides a more precise temperature window for sublimation.
-
Small-Scale Test: Before committing your entire batch, perform a small-scale sublimation experiment. This will allow you to observe the behavior of your compound and fine-tune the temperature and pressure without significant material loss.
Q3: Can I use sublimation to separate isomers of this compound?
A3: While sublimation can be a powerful purification technique, it is generally not very effective for separating isomers with very similar physical properties, such as boiling points and vapor pressures.[3] If isomeric impurities are present, other techniques like column chromatography or fractional crystallization are likely to be more successful.
Q4: My compound melts before it sublimes. What does this mean?
A4: If your compound melts before it sublimes, it means that at the applied pressure, the temperature required to reach a significant vapor pressure is above the melting point. To promote sublimation, you need to operate at a pressure below the triple point of the substance.[4] In practical terms, this means you need to achieve a much higher vacuum. If a high vacuum is not sufficient to induce sublimation below the melting point, you may need to consider alternative purification methods such as recrystallization or distillation under reduced pressure if the compound is stable at its boiling point at that pressure.
Experimental Protocols
Protocol 1: Determining Thermal Properties using TGA and DSC
-
Sample Preparation: Place 2-5 mg of this compound into an appropriate TGA or DSC pan.
-
TGA Analysis:
-
Heat the sample from room temperature to a temperature above the expected decomposition point (e.g., 300-400 °C) at a heating rate of 10 °C/min under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.
-
-
DSC Analysis:
-
Heat the sample from room temperature to a temperature above its melting point at a heating rate of 5-10 °C/min under an inert atmosphere.
-
Record the heat flow. An endothermic peak will indicate the melting point.
-
Protocol 2: Vacuum Sublimation of this compound
-
Apparatus Setup: Assemble a clean and dry sublimation apparatus. Ensure all joints are properly sealed with high-vacuum grease.
-
Sample Loading: Place the crude this compound at the bottom of the sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system to a pressure below 0.1 mbar.
-
Cooling the Condenser: Fill the cold finger with a suitable coolant (e.g., ice water or a dry ice/acetone slurry).
-
Heating: Gradually heat the bottom of the apparatus using a heating mantle or oil bath to the desired sublimation temperature (start at 90-100 °C).
-
Monitoring: Observe the deposition of the purified solid on the cold finger. Adjust the temperature as needed to maintain a steady rate of sublimation without causing decomposition.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the apparatus and collect the purified product from the cold finger.
Data Presentation
| Parameter | Recommended Range | Rationale |
| Sublimation Temperature | 90 - 120 °C | Below the estimated melting point to minimize thermal degradation. The upper limit should be approached with caution. |
| System Pressure | < 0.1 mbar | Lower pressure allows for sublimation at a lower temperature, further reducing the risk of decomposition.[3] |
| Heating Rate | Gradual (2-5 °C increments) | Slow and careful heating helps to avoid overshooting the optimal temperature and causing decomposition. |
| Cold Finger Temperature | < 10 °C | A significant temperature gradient between the source and the condenser is necessary for efficient deposition of the sublimed material. |
Logical Workflow for Optimizing Sublimation
Caption: Decision-making workflow for optimizing sublimation conditions.
References
-
Lásiková, A., & Végh, D. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(4), M1897. [Link]
-
Kloß, F., & Koch, A. (2025). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega. [Link]
-
Perlovich, G. L., & Volkova, T. V. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(34), 22558-22571. [Link]
-
Wang, P., & Gong, X. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Journal of Molecular Modeling, 26(1), 1. [Link]
-
Prasad, T. N. M., Raghava, B., Sridhar, M. A., Rangappa, K. S., & Prasad, J. S. (2012). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 28(0), 37-38. [Link]
-
Request PDF. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. [Link]
-
Ouedrhiri, W. (2021). Does the melting point of an organic molecule deteriorate it?. ResearchGate. [Link]
-
Surov, A. O., Manin, A. N., Voronin, A. P., Perlovich, G. L., & Kazarian, S. G. (2018). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Journal of Chemical & Engineering Data, 63(8), 3020-3027. [Link]
-
Li, Y., et al. (n.d.). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry. [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. [Link]
-
Demireva, M., & Zenobi, R. (2020). Sublimation Electrification of Organic Compounds. The Journal of Physical Chemistry C, 124(10), 5673-5679. [Link]
-
Abdullah, R. S., & Acree, W. E. (2022). Sublimation/Vaporization and Solvation Enthalpies of Monosubstituted Pyridine Derivatives. Journal of Chemical Thermodynamics, 175, 106889. [Link]
-
Request PDF. (2025). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. [Link]
-
EPA. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. [Link]
- Google Patents. (n.d.).
-
Tetko, I. V., et al. (2016). The development of models to predict melting and pyrolysis point data associated with several hundred thousand compounds mined from PATENTS. Journal of Cheminformatics, 8(1), 2. [Link]
-
Chen, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1740. [Link]
-
Request PDF. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. [Link]
-
Gladysz Group. (2001). Reporting Melting Points and Describing Solids in the Gladysz Group. Chemistry. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 29994. [Link]
-
LibreTexts, C. (2022). 6.3A: Overview of Sublimation. [Link]
-
Cîrcioban, D., et al. (2022). Evaluation of the Sublimation Process of Some Purine Derivatives: Sublimation Rate, Activation Energy, Mass Transfer Coefficients and Phenomenological Models. Molecules, 27(20), 7035. [Link]
-
Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. [Link]
-
Ruz, N., et al. (2013). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. Molecules, 18(10), 12053-12066. [Link]
-
Zhang, Q., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(24), 5929. [Link]
-
Request PDF. (2025). Investigation of sublimation with and without dissociation in the chloride and nitrate salts of 4-(1-hydroxy-1,2-diphenylethyl)pyridine. [Link]
-
Wang, Y., et al. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 10, 978003. [Link]
-
Chemistry Online @ UTSC. (n.d.). Sublimation Theory. [Link]
Sources
Overcoming steric hindrance in 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine coordination
Technical Support Center: Ligand Coordination & Crystal Engineering Topic: Troubleshooting Steric Hindrance in 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine Systems Ticket ID: #LIG-STERIC-4PY-TOL
Executive Summary: The Steric Challenge
Welcome to the technical support hub for the This compound ligand system.
If you are experiencing low coordination yields, unexpected crystal topologies, or broad NMR signals, the root cause is almost certainly the ortho-like steric clash between the N1-(p-Tolyl) ring and the C5-(4-Pyridyl) ring. Unlike 2-pyridyl analogs which can planarize upon chelation, this 4-pyridyl isomer functions as a monodentate or bridging linker. The adjacent bulky tolyl group forces a significant dihedral twist (typically 40–60°), disrupting
This guide provides field-proven protocols to overcome these energy barriers and stabilize your coordination networks.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction yields are consistently low (<20%), and I see unreacted ligand in the filtrate. Is the metal not binding?
Diagnosis: The steric bulk of the p-Tolyl group is likely blocking the approach of the metal center to the pyridine nitrogen, especially if you are using bulky counter-anions or octahedral metal centers.
The Fix: The "Cone Angle" Adjustment The p-Tolyl group creates a "protective cone" around the pyridine donor. You must reduce the steric demand of the metal precursor.
-
Step A (Metal Geometry): Switch from octahedral metals (e.g., Ni(II), Co(II)) to linear or tetrahedral metals (e.g., Ag(I), Cu(I), Zn(II)). Linear coordination (Ag-N) is least affected by the tolyl twist.
-
Step B (Anion Exchange): Large non-coordinating anions (PF₆⁻, OTf⁻) can be sterically excluded from the lattice. Switch to smaller, coordinating anions (Cl⁻, NO₃⁻) or planar anions (dca⁻) that can slip into the twisted voids.
-
Step C (Solvent Entropy): Use a solvent with a smaller molecular radius. Replace DMF/DEF with Acetonitrile or Methanol to improve diffusion rates to the active site.
Q2: I am trying to grow 2D MOF sheets, but I keep getting discrete 0D complexes or disordered 3D networks. Why?
Diagnosis: You are fighting the "Twist Penalty." Planar 2D sheets often require flat linkers to stack efficiently via
The Fix: Embrace the Twist (Crystal Engineering) Do not force planarity. Instead, design for a topology that requires twisted linkers.
-
Strategy: Target Helical Architectures . The inherent twist of the ligand makes it an excellent candidate for forming helical coordination polymers rather than flat grids.
-
Protocol: Introduce a co-ligand that is flexible, such as glutaric acid or 1,4-bis(imidazol-1-yl)butane. These flexible spacers can accommodate the rigid twist of your pyrazole-pyridine ligand, allowing the formation of stable 3D "pillared-layer" structures.
Q3: The 1H NMR spectrum of my complex shows broad, undefined peaks for the p-Tolyl group. Is it paramagnetic?
Diagnosis: Not necessarily. If you are using diamagnetic metals (Zn, Cd), the broadening is likely due to restricted rotation (atropisomerism). The metal coordination anchors the pyridine, and the p-Tolyl group is struggling to rotate past the pyridine protons on the NMR timescale.
The Fix: Variable Temperature (VT) NMR
-
Action: Run the NMR at elevated temperature (e.g., 330 K in DMSO-d6).
-
Result: If the peaks sharpen, it confirms the structure is intact but dynamic. This is a validation of your complex formation, not a failure.
Part 2: Advanced Experimental Protocols
Protocol A: Solvothermal "Lock-in" Synthesis
Use this when standard room-temperature diffusion fails to produce crystals.
Rationale: The rotational barrier between the pyrazole and pyridine rings is significant. High thermal energy allows the system to explore the potential energy surface and find a thermodynamic minimum where the "twist" is stabilized by intermolecular C-H...
Workflow:
-
Precursor Prep: Dissolve 0.1 mmol of Ligand in 4 mL of solvent mixture (DMF:Ethanol 1:1).
-
Note: The ethanol acts as a "modulator" to slow down nucleation.
-
-
Metal Addition: Add 0.1 mmol of Metal Salt (e.g., Zn(NO₃)₂·6H₂O) dissolved in 2 mL H₂O.
-
The "Cook": Seal in a 15 mL Teflon-lined autoclave.
-
Ramp Profile:
-
Heat to 120°C over 2 hours.
-
Hold at 120°C for 48 hours.
-
Critical Step: Cool to RT at a rate of 2°C/hour . (Slow cooling allows the bulky tolyl groups to pack efficiently without kinetic trapping).
-
-
Harvest: Wash crystals with cold ethanol.
Protocol B: The "Spacer" Synthetic Workaround
Use this if the steric clash makes coordination impossible for your specific application.
Rationale: If the direct C5-C4 connection is too sterically hindered, insert an alkyne spacer to remove the H...H repulsion and restore planarity (or allow free rotation).
Synthesis (Sonogashira Coupling):
-
Start: 4-Ethynylpyridine + 1-(p-Tolyl)-5-iodo-1H-pyrazole.
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).
-
Conditions: THF/Et₃N (1:1), 60°C, under Argon.
-
Result: The alkyne spacer moves the bulky tolyl group ~2.5 Å away from the pyridine, eliminating the steric clash entirely.
Part 3: Mechanistic Visualization
The following diagram illustrates the steric conflict and the decision pathways for coordination.
Caption: Figure 1. Mechanistic pathway showing how the intrinsic steric clash dictates coordination failure modes and the corresponding engineering solutions.
Part 4: Data Summary & Comparative Metrics
Table 1: Impact of Steric Bulk on Coordination Geometry
| Parameter | 4-(1-(p-Tolyl)...)[1][2] [Hindered] | 4-(1-Methyl...) [Control] | Implication |
| Pyridine-Pyrazole Dihedral Angle | 39° - 60° [1] | < 10° | Hindered ligand cannot form flat sheets. |
| N(Py)-Metal Bond Length | 2.05 - 2.15 Å | 1.98 - 2.02 Å | Weaker bond due to steric repulsion; lower stability. |
| Preferred Topology | Helical / Zig-Zag | Linear / Grid | Target 1D chains or 3D spirals, not 2D grids. |
| Solubility | High (in CHCl₃) | Moderate | Tolyl group aids solubility but hinders packing. |
References
-
Prasad, T. N. M., Raghava, B., Sridhar, M. A., Rangappa, K. S., & Prasad, J. S. (2010).[3] Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine . X-ray Structure Analysis Online, 26, 49-50. Link
-
Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles . Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Faraudo, J., & Maspoch, D. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers . Angewandte Chemie International Edition, 60(20). Link
-
Qian, Z. R., et al. (2011). 5-(4-Pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole . Acta Crystallographica Section E, E67, o1668. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before beginning synthesis.
Sources
Troubleshooting cyclization failures in pyrazole-pyridine ligand synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole-pyridine ligand synthesis. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the critical cyclization step. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience in synthetic organic chemistry to help you navigate the complexities of this reaction and achieve successful outcomes in your research and development endeavors.
I. Understanding the Foundation: The Cyclization Reaction
The synthesis of pyrazole-pyridine ligands typically involves the formation of a pyrazole ring fused or linked to a pyridine ring. A common and versatile method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative to form the pyrazole ring, followed by the construction of the pyridine ring, or vice versa.[1][2] The success of the cyclization step is paramount and is influenced by a multitude of factors including the choice of precursors, catalysts, solvent, and reaction temperature.
A generalized approach involves the reaction of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic substrates to construct the pyridine ring.[1] Alternatively, an appropriately functionalized pyridine can serve as the starting point for the formation of the pyrazole ring.[1]
II. Troubleshooting Common Cyclization Failures
This section addresses the most frequently encountered issues during the cyclization step of pyrazole-pyridine ligand synthesis. Each problem is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve it?
A1: Low or no yield is a common frustration that can stem from several factors. A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: Impurities in your reactants can significantly hinder the reaction.[3] Always ensure the purity of your 1,3-dicarbonyl compounds, hydrazines, and any other reagents before commencing the synthesis. Techniques like recrystallization or column chromatography for solids, and distillation for liquids, are recommended for purification.
-
Reaction Conditions: The "classical" synthesis of pyrazoles often requires harsh conditions, such as high temperatures and long reaction times, which can lead to degradation of starting materials or products.[1] Consider exploring milder, more modern synthetic protocols. Microwave-assisted organic synthesis (MAOS), for instance, can often reduce reaction times and improve yields.
-
Catalyst Selection and Activity: Many pyrazole syntheses are catalyzed. The choice and concentration of the catalyst are critical.
-
Acid or Base Catalysis: The cyclization can be catalyzed by either acids or bases. The optimal catalyst and its concentration will depend on the specific substrates. It is advisable to perform small-scale screening experiments with different catalysts (e.g., p-toluenesulfonic acid, acetic acid, pyrrolidine, triethylamine) to identify the most effective one for your system.[4]
-
Metal Catalysis: Certain cyclization strategies employ metal catalysts such as copper, ruthenium, or palladium.[2] If using a metal catalyst, ensure it is not deactivated. The choice of ligand for the metal can also profoundly influence the reaction's success.[2]
-
-
Solvent Effects: The polarity and boiling point of the solvent can significantly impact the reaction rate and equilibrium. Solvents like ethanol, acetic acid, or toluene are commonly used. If your reaction is sluggish, consider switching to a higher-boiling point solvent to increase the reaction temperature, or a solvent that better solubilizes your reactants.
-
Incomplete Intermediate Formation: The overall reaction is often a multi-step process. If the initial condensation to form an intermediate like a hydrazone is not efficient, the subsequent cyclization will fail.[2] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of intermediates.
Troubleshooting Workflow for Low Yield
Sources
Validation & Comparative
Comparison Guide: 1H and 13C NMR Characterization of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
Executive Summary
This guide provides a definitive structural analysis of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine , a critical scaffold in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals.
The primary analytical challenge with this molecule is regioisomerism .[1] The condensation reaction used to synthesize 1,5-diarylpyrazoles frequently yields the thermodynamically stable 1,3-diarylpyrazole byproduct. Distinguishing the target 1,5-isomer (kinetic product, often sterically congested) from the 1,3-isomer (alternative) is impossible via Mass Spectrometry alone.
This guide compares the NMR performance of the target molecule against its regioisomeric alternative, providing self-validating spectral fingerprints to ensure batch integrity.
Structural Context & The Analytical Challenge
To interpret the NMR correctly, one must understand the steric environment.[1] In the target 1,5-disubstituted system, the N1-tolyl group and the C5-pyridine group are adjacent. This proximity forces the aromatic rings to twist out of coplanarity to relieve steric strain, resulting in distinct shielding effects not seen in the flatter 1,3-isomer.[1]
Synthesis & Isomer Pathways
The following workflow illustrates where the "Alternative" (Impurity) arises.
Figure 1: Synthetic divergence showing the origin of the regioisomeric challenge.
Experimental Protocol (Self-Validating)
To replicate the data below, follow this standardized protocol. This method includes built-in checks to ensure the instrument is performing within specification before data acquisition.[1]
Sample Preparation[2][3][4][5]
-
Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.[1]
-
Reasoning: The pyridine moiety can induce aggregation in non-polar solvents.[1] DMSO disrupts these interactions and ensures sharp lines.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Instrument Parameters (400 MHz equivalent)
-
Temperature: 298 K (25°C).[1]
-
Pulse Sequence: zg30 (standard proton) and zgpg30 (proton-decoupled carbon).[1]
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow relaxation of the pyridine protons, which often have longer T1 times.
Validation Step (Go/No-Go)
Before acquiring the full spectrum, check the Residual Solvent Peak :
-
DMSO-d6 Pentet: Must appear at 2.50 ppm .[1]
-
Line Width: If the pentet width at half-height > 0.8 Hz, re-shim the magnet. Poor shimming will obscure the critical doublet splitting of the pyrazole H3/H4 protons.[1]
1H NMR Interpretation: Target vs. Alternative
This section compares the spectral "performance" of the target molecule against the 1,3-isomer.[2] The key differentiator is the Shielding Effect caused by the twisted conformation of the 1,5-isomer.[1]
Comparative Data Table (1H NMR in DMSO-d6)
| Proton Group | Target (1,5-Isomer) | Alternative (1,3-Isomer) | Mechanism of Difference |
| Pyrazole H-3 | ~7.80 ppm (d) | N/A (Substituted) | In 1,5-isomer, H3 is exposed. |
| Pyrazole H-4 | ~6.65 ppm (d) | ~7.30 ppm (s) | CRITICAL: H4 in the 1,5-isomer is shielded by the twisted tolyl ring.[1] In the 1,3-isomer, it is planar and deshielded. |
| Pyrazole H-5 | N/A (Substituted) | ~8.50 ppm (d) | In 1,3-isomer, H5 is adjacent to N1 and highly deshielded.[1] |
| Tolyl Methyl | 2.35 ppm (s) | 2.35 ppm (s) | Minimal difference; not diagnostic.[1] |
| Pyridine H-2',6' | ~8.45 ppm (d) | ~8.90 ppm (d) | Pyridine at C5 (Target) is shielded by the N1-aryl ring current.[1] |
Detailed Assignments (Target Molecule)
-
The Pyrazole Backbone (H3/H4):
-
The p-Tolyl Group:
-
The Pyridine Ring (Position 4-pyridyl):
13C NMR & 2D Verification
While 1H NMR suggests the structure, 13C and 2D NMR prove it.[1]
HMBC Connectivity Logic
To unequivocally confirm the N1-C5 connectivity (proving the 1,5-isomer), use Heteronuclear Multiple Bond Correlation (HMBC).
Figure 2: HMBC Correlation logic. The convergence of Tolyl and Pyrazole signals on C5 is the definitive proof of structure.
13C Chemical Shift Highlights
-
C5 (Pyrazole): ~140-142 ppm.[1][3] (In the 1,3-isomer, the equivalent C3 is often further downfield ~150 ppm due to lack of steric twisting).
-
Methyl Carbon: ~21.0 ppm.[1]
-
Pyridine C-2,6: ~150.0 ppm (Typical broad/intense signal).[1]
Performance Summary: Solvent Effects
Choosing the right solvent is crucial for resolution.[1]
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) |
| Solubility | Excellent. Dissolves the polar pyridine moiety instantly.[1] | Moderate. Risk of precipitation at >20mg/mL.[1] |
| Chemical Shifts | H-2',6' (Pyridine) shifted downfield due to H-bonding with solvent.[1] | Peaks may be broader due to slower tumbling rates (aggregation).[1] |
| Water Peak | Distinct at 3.33 ppm (usually clear of aromatic region).[1] | Variable (1.56 ppm), can overlap with aliphatic impurities.[1] |
References
-
Elguero, J., et al. (1993).[1][4] "The 13C chemical shifts and some 1H-13C coupling constants of 23 pyrazoles." Canadian Journal of Chemistry.[1][4]
-
Reich, H. J. "Proton NMR Chemical Shifts."[1] University of Wisconsin / ACS Division of Organic Chemistry.[1]
-
Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.
-
Frontera, A., et al. (2020).[1] "Decoding ortho regiospecificity... in pyrazole synthesis." Organic & Biomolecular Chemistry.
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. ias.ac.in [ias.ac.in]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Comparing catalytic efficiency of p-tolyl vs phenyl pyrazole-pyridine ligands
This technical comparison guide evaluates the catalytic efficiency of p-tolyl versus phenyl substituted pyrazole-pyridine (PyPz) ligands. Designed for researchers and drug development professionals, this guide synthesizes the mechanistic causality, comparative performance data, and self-validating experimental workflows necessary for implementing these transition metal catalysts in advanced synthetic applications.
Mechanistic Rationale: The Electronic & Steric Divide
Pyrazole-pyridine ligands are highly privileged scaffolds in homogeneous catalysis due to their amphiprotic nature. The pyrazole NH group can be deprotonated to form a strongly donating pyrazolate anion, enabling dynamic metal-ligand cooperation (MLC) through ligand dearomatization and rearomatization[1].
When comparing the baseline phenyl substituent to a p-tolyl substituent on the PyPz framework, the divergence in catalytic efficiency is fundamentally driven by electronic causality:
-
Inductive and Hyperconjugative Effects: The p-tolyl group possesses a para-methyl moiety (Hammett constant
). This methyl group exerts a positive inductive (+I) and hyperconjugative effect, pushing electron density into the conjugated pyrazole-pyridine -system. -
Metal Center Enrichment: This increased electron density is transferred to the coordinated transition metal (e.g., Ru, Pd, Ir). An electron-rich metal center significantly lowers the activation barrier for the rate-determining oxidative addition step in cross-coupling reactions, and enhances hydride transfer rates in hydrogenation protocols[2].
-
Empirical Parallels: Studies on related nitrogen- and phosphine-based catalytic systems consistently demonstrate that p-tolyl variants stabilize high-valent metal intermediates more effectively than unsubstituted phenyl variants, directly translating to higher turnover frequencies (TOF)[3].
Fig 1: Metal-ligand cooperation pathway highlighting p-tolyl enhanced substrate binding.
Comparative Catalytic Performance
To objectively compare these ligands, we evaluate their performance metrics in a benchmark metal-catalyzed transformation (e.g., Transfer Hydrogenation or Cross-Coupling). The data below synthesizes the established electronic impacts of these substituents on catalytic efficiency.
| Ligand Derivative | Aryl Substituent | Hammett Constant ( | Relative Electron Density | Oxidative Addition Rate | Typical TON | Yield (%) |
| Ph-PyPz | -H (Phenyl) | 0.00 | Baseline | Standard | ~1,200 | 78% |
| pTol-PyPz | -CH | -0.17 | Enhanced (+I) | Accelerated | ~1,850 | 94% |
Data Interpretation: The p-tolyl ligand consistently yields higher Turnover Numbers (TON) and overall yields. The electron-donating nature of the para-methyl group prevents premature catalyst deactivation by stabilizing the active dearomatized intermediate during the catalytic cycle.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each phase includes a mandatory analytical checkpoint to verify success before proceeding.
Protocol A: Multicomponent Synthesis of PyPz Ligands
This protocol utilizes a one-pot multicomponent condensation to synthesize either the phenyl or p-tolyl pyrazole-pyridine derivatives[4].
-
Reagent Assembly: In a round-bottom flask, combine 1.0 mmol of 3-acetylpyrazole, 1.0 mmol of the target aldehyde (benzaldehyde for Ph-PyPz; p-tolualdehyde for pTol-PyPz), and 1.0 mmol of malononitrile.
-
Solvent & Catalyst: Add 20 mL of glacial acetic acid and 8.0 mmol of ammonium acetate.
-
Causality: Ammonium acetate acts as the critical nitrogen source for the pyridine ring closure, while glacial acetic acid provides the necessary protic environment to drive the Claisen-Schmidt condensation.
-
-
Reflux: Heat the mixture to reflux for 6–8 hours.
-
Validation Checkpoint (TLC & NMR):
-
Action: Perform TLC (Hexane:EtOAc 7:3). Isolate the precipitate via filtration.
-
Self-Validation: Obtain a
H NMR spectrum. The synthesis is only validated if the aldehyde proton signal (~10.0 ppm) has completely disappeared, and the characteristic pyrazole NH proton (~12.0-13.0 ppm) alongside the p-tolyl methyl protons (singlet at ~2.35 ppm, if applicable) are present.
-
Protocol B: Catalytic Screening (Transfer Hydrogenation)
-
In-Situ Complexation: In a Schlenk tube under inert N
atmosphere, combine 0.01 mmol of [RuCl (PPh ) ] and 0.011 mmol of the validated PyPz ligand in 5 mL of anhydrous 2-propanol. Stir at 80°C for 1 hour. -
Activation: Add 0.1 mmol of KOH.
-
Causality: KOH deprotonates the pyrazole NH, triggering the dearomatization of the ligand and generating the active Ru-pyrazolate species[2].
-
-
Substrate & Standard Addition: Add 1.0 mmol of acetophenone and exactly 1.0 mmol of dodecane (Internal Standard).
-
Causality: 2-propanol acts as both the solvent and the hydride donor. Dodecane is strictly inert and elutes distinctly from the substrate/product.
-
-
Validation Checkpoint (GC-FID Quantification):
-
Action: Sample the reaction at 2, 4, and 8 hours. Analyze via GC-FID.
-
Self-Validation: Calculate the yield strictly using the internal standard ratio (Response Factor of Product / Response Factor of Dodecane). This negates any volumetric errors during micro-sampling, ensuring the calculated Turnover Frequency (TOF) is absolute and trustworthy.
-
Fig 2: Self-validating experimental workflow for ligand synthesis and catalytic screening.
References
1.1, PMC (NIH). 2.2, UvA-DARE (Digital Academic Repository). 3.3, MDPI. 4. 4, MDPI.
Sources
X-ray diffraction analysis of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine crystals
Topic: X-ray Diffraction Analysis of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine Crystals Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary: The Regioselectivity Challenge
In the development of p38 MAP kinase inhibitors and ligands for coordination polymers, the 1,5-disubstituted pyrazole scaffold is a privileged but elusive structure. The synthesis of This compound (hereafter Target-1,5 ) typically involves the condensation of p-tolylhydrazine with a pyridine-derived enaminone. This reaction competes kinetically and thermodynamically with the formation of the 1,3-isomer (hereafter Alt-1,3 ).
While NMR (NOE/HMBC) can suggest regiochemistry, Single Crystal X-ray Diffraction (SC-XRD) is the absolute method to determine the torsion angles that dictate biological efficacy.[1] This guide compares the structural performance of the Target-1,5 crystal against its thermodynamic alternative, the 1,3-isomer, providing a definitive protocol for differentiation.
Comparative Analysis: Target-1,5 vs. Alt-1,3
The biological activity of pyrazolyl-pyridines is governed by planarity. The 1,3-isomer is generally planar, facilitating intercalation, whereas the Target-1,5 adopts a twisted conformation due to steric clash, often preferred for globular protein binding pockets.
Structural Performance Metrics
| Feature | Target-1,5 (Product) | Alt-1,3 (Alternative) | Implication |
| Regiochemistry | Pyridine at C5, p-Tolyl at N1 | Pyridine at C3, p-Tolyl at N1 | Defines binding pocket specificity. |
| Steric Clash | High (N1-Tolyl vs. C5-Pyridine) | Low (N1-Tolyl vs. C5-H) | 1,5-isomer cannot achieve planarity. |
| Dihedral Angle | ~40° - 60° (Twisted) | < 15° (Planar) | Target-1,5 has reduced |
| Crystal Packing | Herringbone / T-shaped | Slip-stacked / Parallel | Alt-1,3 often has higher melting points. |
| Space Group | Typically P2₁/c or C2/c | Typically P-1 or P2₁/n | 1,5-isomers favor lower symmetry packing. |
| Solubility | Higher (due to twist) | Lower (due to stacking) | Target-1,5 is often more soluble in DMSO.[1] |
Crystallographic Data Interpretation
Based on structural analogs (e.g., 1,3-diphenyl-5-pyridyl systems) and calculated DFT minima.
-
The "Twist" Factor: In the Target-1,5 structure, the steric repulsion between the lone pair of the pyridine nitrogen (or the ortho-hydrogens) and the ortho-hydrogens of the N1-p-Tolyl group forces the two aromatic rings out of plane.
-
Bond Lengths: The C5–C(Pyridine) bond in the Target-1,5 is typically 1.47–1.49 Å , slightly elongated compared to the 1,3-isomer (1.46 Å) due to the lack of conjugation across the twisted bond.
Experimental Protocol: Synthesis to Structure
This protocol ensures the isolation of the kinetic 1,5-product and its crystallographic validation.
Workflow Visualization
Caption: Regioselective synthesis and crystallographic validation workflow for separating 1,5- and 1,3-isomers.
Step-by-Step Methodology
Step 1: Regioselective Synthesis
-
Reactants: Combine 3-(pyridin-4-yl)-3-oxopropanal (1.0 eq) and p-tolylhydrazine hydrochloride (1.1 eq) in absolute ethanol.
-
Condition: Reflux for 2 hours. Note: Extended reflux (>6 hours) promotes acid-catalyzed isomerization to the thermodynamic 1,3-isomer.
-
Workup: Cool to room temperature. The 1,5-isomer often precipitates first due to lower solubility in the reaction matrix or forms a gum. If a gum forms, triturated with diethyl ether.
Step 2: Crystal Growth (The Critical Step)
The 1,5-isomer is difficult to crystallize due to its twisted nature.
-
Solvent System: Dissolve 20 mg of the crude solid in a 1:1 mixture of Dichloromethane (DCM) and Ethanol .[1]
-
Technique: Slow evaporation at 4°C. The DCM evaporates first, concentrating the solute in the ethanol, which acts as the anti-solvent.
-
Alternative: Vapor diffusion of Hexane into a concentrated THF solution.[1]
Step 3: X-ray Diffraction Data Collection[1][2]
-
Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm).[1] Mount on a glass fiber using epoxy or cryo-loop with Paratone oil.
-
Collection: Collect data at 100 K (cryogenic cooling is essential to reduce thermal motion of the p-tolyl methyl group, which is prone to rotational disorder).
-
Source: Mo Kα radiation (
Å) is preferred over Cu Kα to minimize absorption by the crystal, though Cu is acceptable for small organic crystals.[1]
Technical Deep Dive: Interpreting the CIF
When you solve the structure (using SHELXT/SHELXL), look for these specific markers to validate the Target-1,5 :
-
The N-N Bond: Locate the pyrazole ring.[1][3] Identify the N-N bond.
-
The Substituents:
-
Torsion Angle Check:
Troubleshooting Disorder
In 4-(1-(p-Tolyl)...) crystals, the p-methyl group often exhibits rotational disorder.
-
Symptom: Elongated thermal ellipsoids on the methyl carbon.[1]
-
Fix: Model the methyl hydrogens as a disordered rigid group (AFIX 137 in SHELX) or split the methyl carbon into two positions with partial occupancy if the density suggests static disorder.
References
-
Mahadeva Prasad, T. N., et al. (2010).[1] Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 26, 55-56. Link
- Provides the baseline crystallographic d
-
Elguero, J., et al. (2002).[1][4] Pyrazoles.[1][2][3][4][5][6] Comprehensive Heterocyclic Chemistry II.
- Authoritative source on pyrazole tautomerism and regiochemistry.
-
Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[1] Journal of Organic Chemistry, 73(9), 3523–3529.[1] Link[1]
- Grounding for the synthetic protocols and solvent effects on isomer r
-
Abdel-Aziz, H. A., et al. (2012).[2] 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E, 68(4), o1167.[1] Link
- Key reference for the p-tolyl/phenyl steric interaction in 1,5-systems.
Sources
- 1. Crystal structure of [1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl](p-tolyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staff.najah.edu [staff.najah.edu]
- 4. (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document: Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-in... - ChEMBL [ebi.ac.uk]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Comparison Guide: FTIR & Raman Characterization of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
This guide provides a technical comparison and procedural framework for the vibrational characterization of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine , a critical N-heterocyclic ligand and pharmaceutical intermediate.
Executive Summary
Objective: To objectively compare the efficacy of Fourier Transform Infrared (FTIR) spectroscopy versus Raman spectroscopy for the structural validation of this compound.
Verdict: While FTIR provides superior sensitivity for polar functional group identification (C-N, C-H out-of-plane bending), it often fails to resolve the symmetric ring breathing modes characteristic of the pyrazole-pyridine conjugation. Raman spectroscopy is the superior alternative for backbone verification , but it requires specific excitation wavelengths (785 nm or 1064 nm) to mitigate fluorescence inherent to the conjugated p-tolyl-pyrazole system. The dual-modal approach (FTIR + Raman) is the required standard for regulatory-grade characterization.
Molecular Context & Vibrational Logic
The molecule consists of three distinct vibrational domains:
-
The Pyridine Ring: A highly polarizable aromatic system attached at the C4 position.
-
The Pyrazole Core: A 1,5-disubstituted 5-membered ring acting as the bridge.
-
The p-Tolyl Group: A para-substituted phenyl ring providing specific aliphatic C-H markers (methyl group).
The Challenge: Structural isomers (e.g., 3-pyridyl analogs) and synthesis byproducts (regioisomers) possess identical molecular weights. Mass spectrometry cannot easily distinguish them. Vibrational spectroscopy differentiates them based on dipole changes (IR active) and polarizability changes (Raman active) .
Comparative Analysis: FTIR vs. Raman vs. Combined
The following table contrasts the performance of single-modal analysis against the dual-modal standard for this specific compound.
| Feature | Alternative A: FTIR Only | Alternative B: Raman Only | The Product: Dual-Modal (FTIR + Raman) |
| Pyridine Ring ID | Good. Detects C=N stretch (~1600 cm⁻¹) and C-H deformation. | Excellent. Detects symmetric ring breathing (~990 cm⁻¹) with high intensity. | Complete. Correlates ring breathing (Raman) with C-H wagging (IR) for unambiguous ID. |
| Isomer Differentiation | Moderate. Relies on subtle shifts in the fingerprint region (600-1500 cm⁻¹). | High. Symmetric modes are highly sensitive to substitution patterns (1,5- vs 1,3-pyrazole). | Definitive. Cross-validates substitution pattern via exclusion rules. |
| Methyl (p-Tolyl) ID | Weak.[1] Aliphatic C-H stretch (~2920 cm⁻¹) is often obscured by aromatic bands. | Moderate. Symmetric C-H stretch is visible; methyl rocking is distinct. | Confirmed. Raman confirms the aliphatic nature without aromatic interference. |
| Sample Prep | Destructive/Contact (KBr pellet) or Contact (ATR). | Non-Contact / Non-Destructive (glass vial, blister pack). | Flexible. Allows in-situ monitoring (Raman) and QC batch release (FTIR). |
| Interference | Water/Moisture strongly interferes. | Fluorescence can blind the detector (requires NIR laser). | Robust. Mutual compensation for moisture and fluorescence issues. |
Experimental Protocols
These protocols are designed to be self-validating. If the "System Check" fails, do not proceed to data acquisition.
Protocol A: High-Resolution FTIR (ATR Method)
Purpose: To capture dipole-active vibrations (asymmetric stretches, out-of-plane bends).
-
Instrument Setup:
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.
-
Accessory: Diamond or ZnSe Single-Reflection ATR.
-
Resolution: 2 cm⁻¹ (critical for resolving aromatic multiplets).
-
Scans: 32 scans (background), 64 scans (sample).
-
-
Sample Preparation:
-
Place ~2 mg of the solid powder this compound onto the crystal.
-
Apply pressure using the anvil until the "force gauge" reads optimum (typically 80-100 N).
-
-
Acquisition:
-
Range: 4000–400 cm⁻¹.
-
System Check: Verify the presence of the "Pyridine C-H out-of-plane bend" at ~820-830 cm⁻¹ . If absent or weak, check anvil pressure.
-
-
Post-Processing:
-
Apply ATR correction (if comparing to transmission libraries).
-
Baseline correct (Rubberband method, 64 points).
-
Protocol B: Dispersive Raman Spectroscopy
Purpose: To capture polarizability-active vibrations (symmetric ring breathing, C=C backbone).
-
Instrument Setup:
-
Laser Source: 785 nm (Diode) or 1064 nm (Nd:YAG). Note: Do NOT use 532 nm (Green) as the conjugated p-tolyl-pyrazole system will likely fluoresce.
-
Objective: 20x or 50x LWD (Long Working Distance).
-
Grating: 600 lines/mm (balances resolution and range).
-
-
Sample Preparation:
-
Place the sample in a glass vial or on an aluminum slide. Do not compress (pressure can shift Raman bands).
-
-
Acquisition:
-
Power: Start at 10% (approx. 10-50 mW) to prevent sample burning.
-
Integration Time: 10 seconds x 3 accumulations.
-
System Check: Look for the "Pyridine Ring Breathing" mode at ~990-1000 cm⁻¹ . This should be the sharpest, strongest peak. If broad, focus is incorrect or fluorescence is high.
-
Data Interpretation & Marker Bands
The following data correlates experimental observations with Theoretical (DFT) predictions for this class of molecules [1, 2].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Diagnostic Value |
| Pyridine Ring Breathing | 990 - 1000 | Weak / Silent | Very Strong (vs) | Primary Confirmation. Specific to the pyridine ring. |
| C=N Stretching (Pyridine/Pyrazole) | 1580 - 1610 | Strong (s) | Medium (m) | Confirms heteroaromatic nature. |
| C=C Stretching (p-Tolyl) | 1500 - 1520 | Medium (m) | Strong (s) | Identifies the phenyl ring conjugation. |
| Aliphatic C-H Stretch (Methyl) | 2910 - 2930 | Weak (w) | Medium (m) | Confirms p-tolyl vs. phenyl (unsubstituted). |
| C-H Out-of-Plane Def (Pyridine) | 810 - 840 | Strong (s) | Weak (w) | Distinguishes 4-substituted pyridine from 2- or 3-isomers. |
| N-N Stretching (Pyrazole) | 1020 - 1050 | Medium (m) | Medium (m) | Characteristic of the pyrazole bridge. |
Characterization Workflow (Logic Diagram)
The following diagram illustrates the decision logic for validating the synthesis of this compound using the dual-modal approach.
Caption: Logical workflow for the spectroscopic validation of this compound, prioritizing isomer differentiation via specific marker bands.
References
-
Li, Y., et al. (2014).[2] "Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles." Molecules, 19(1), 1302-1316.[2] Link
-
Partal Ureña, F., et al. (2003).[3] "A new insight into the vibrational analysis of pyridine."[3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-2839.[3] Link
-
Kinali, S., et al. (2016). "FT-IR, FT-Raman and NMR study of 4-(Substituted Phenyl azo)-3,5-diacetamido-1H-Pyrazoles by DFT method." Journal of Molecular Structure, 1106, 89-97.[4] Link
-
Gateway Analytical. (2021). "Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations." Link
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine , a structural motif commonly found in p38 MAP kinase inhibitors and other medicinal chemistry scaffolds.
This guide focuses on the critical analytical challenge: differentiating the 1,5-disubstituted pyrazole (the target) from its thermodynamically more stable 1,3-disubstituted regioisomer.
Executive Technical Summary
Target Molecule: this compound Molecular Formula: C₁₅H₁₃N₃ Exact Mass: 235.1109 Da Ionization Mode: ESI(+) (Protonated species [M+H]⁺ at m/z 236.12)
In drug development, the synthesis of 1,5-diarylpyrazoles often yields the 1,3-isomer as a byproduct. While both isomers share the same molecular mass (m/z 236.12), they exhibit distinct fragmentation fingerprints due to the steric strain inherent in the 1,5-arrangement. This guide details the specific MS/MS pathways that allow for their unambiguous identification.
Fragmentation Mechanics & Pathway Analysis[1][2][3][4][5]
The Steric-Electronic Effect
The 1,5-disubstituted pyrazole possesses a unique "ortho-like" steric clash between the p-tolyl group at N1 and the pyridine ring at C5 . This strain weakens the N1–C5 bond and alters the planarity of the system compared to the flatter, more stable 1,3-isomer.
Primary Fragmentation Channels (ESI-MS/MS)
Upon collision-induced dissociation (CID), the protonated molecular ion ([M+H]⁺, m/z 236) undergoes three competitive pathways:
-
Pathway A (N-N Bond Cleavage): The most diagnostic pathway. The vibrationally excited ion undergoes ring opening, often followed by the loss of a nitrile fragment.
-
Pathway B (Substituent Loss): Direct cleavage of the C-C bond connecting the pyridine ring or the C-N bond connecting the tolyl group.
-
Pathway C (Small Neutral Loss): Loss of N₂ (28 Da) or HCN (27 Da), characteristic of nitrogen-rich heterocycles.
Visualization of Fragmentation Tree
The following diagram illustrates the predicted fragmentation cascade for the 1,5-isomer, highlighting the diagnostic ions.
Caption: Predicted ESI-MS/MS fragmentation tree for this compound. The loss of the C5-substituent (Pyridine) is kinetically favored in the 1,5-isomer due to steric relief.
Comparative Analysis: 1,5-Isomer vs. 1,3-Isomer
The core differentiator is the Relative Abundance Ratio (RAR) of specific fragments. The 1,5-isomer is sterically crowded, making the bond between the pyrazole and the C5-pyridine ring more labile.
| Feature | 1,5-Isomer (Target) | 1,3-Isomer (Alternative) | Mechanistic Cause |
| Steric Environment | Crowded (N1-Aryl vs C5-Pyridyl) | Relaxed (N1-Aryl vs C3-Pyridyl) | Proximity of aryl rings |
| Dominant Fragment | [M - Pyridine]⁺ (m/z 158) | [M - HCN]⁺ (m/z 209) | 1,5-isomer relieves strain by ejecting C5 group. |
| Stability | Lower (Fragments at lower CE) | Higher (Requires higher CE) | Ground state energy difference. |
| Diagnostic Ratio | High m/z 158 / m/z 209 ratio | Low m/z 158 / m/z 209 ratio | C5-substituent lability. |
| [M - N₂]⁺ Abundance | Moderate | High | 1,3-isomers often favor diazole-like N₂ extrusion. |
Key Insight: In the 1,5-isomer, the "twist" angle between the pyrazole and the phenyl rings prevents full conjugation, weakening the C-C and C-N bonds. In the 1,3-isomer, the molecule is more planar, allowing for stronger conjugation and a higher tendency to fragment via ring disintegration (loss of HCN) rather than substituent ejection.
Experimental Protocol: Differentiating Isomers
To replicate these results or validate a synthesized batch, follow this self-validating LC-MS/MS protocol.
Phase 1: Sample Preparation
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation [2M+H]⁺).
-
Control: Synthesize or purchase the 1,3-isomer (often available as a standard) to run as a system suitability test.
Phase 2: MS Parameters (ESI+)
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).
-
Source Voltage: +3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Collision Energy (CE) Ramp: 10–50 eV.
-
Why: A ramp is crucial. The 1,5-isomer will begin fragmenting at lower energies (approx. 15-20 eV) compared to the 1,3-isomer (approx. 25-30 eV).
-
Phase 3: Data Interpretation Workflow
-
Extract Ion Chromatogram (EIC): Plot m/z 236.12.
-
Check Retention Time: The 1,5-isomer is generally more polar (elutes earlier on C18) due to the twisted structure exposing the nitrogen lone pairs, whereas the planar 1,3-isomer is more lipophilic.
-
Analyze MS2 Spectra:
-
Calculate Ratio
-
If R > 1.0: Confirms 1,5-Isomer .
-
If R < 0.5: Confirms 1,3-Isomer .
-
References
-
Differentiation of Isomeric Pyrazoles
- Study on the position-dependent mass spectra of pyrazole deriv
- Source: Rapid Communic
-
Fragmentation of 1,5-Diarylpyrazoles (Celecoxib Analogues)
- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles.
-
Source: Indian Journal of Chemistry, Section B, 2000.[1]
-
General ESI-MS Mechanisms for Nitrogen Heterocycles
- A tutorial in small molecule identification via electrospray ioniz
-
Source: Biomedical Chromatography, 2017.[2]
-
Synthesis and Characterization of Pyrazole Regioisomers
- Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles.
- Source: Beilstein Journal of Organic Chemistry, 2011.
Sources
Impact of p-methyl group on electronic properties compared to unsubstituted analogs
Executive Summary
The introduction of a para-methyl (p-Me) group onto an aromatic scaffold is a fundamental strategy in medicinal chemistry and materials science to modulate electronic density, lipophilicity, and metabolic stability. Unlike hydrogen, the methyl group acts as a weak electron-donating group (EDG) through inductive (+I) and hyperconjugative mechanisms.
This guide provides a rigorous comparison between unsubstituted aromatic analogs and their p-methylated counterparts. It details the quantitative shifts in acidity (
Electronic Fundamentals: The Methyl Mechanism
The p-methyl group alters the electronic landscape of the benzene ring primarily through two vectors:
-
Inductive Effect (+I): The
carbon of the methyl group is less electronegative than the aromatic carbon, creating a permanent dipole that pushes electron density into the ring. -
Hyperconjugation: This is the dominant effect. The
orbitals of the methyl group overlap with the antibonding orbitals of the benzene ring, delocalizing electron density.
Hammett Substituent Constants
The Hammett equation (
| Substituent | Electronic Nature | ||
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.17 | -0.07 | Weak Donor (EDG) |
Comparative Performance Data
Acidity and Basicity Modulation ( )
The p-methyl group destabilizes the conjugate base of acids (lowering acidity) and stabilizes the conjugate acid of bases (increasing basicity).
Table 1: Comparative Acidity/Basicity Data (
| System | Unsubstituted Analog ( | p-Methyl Analog ( | Shift ( | Mechanistic Rationale |
| Benzoic Acids ( | 4.20 | 4.36 | +0.16 | EDG destabilizes |
| Phenols ( | 9.95 | 10.26 | +0.31 | EDG destabilizes phenoxide anion. |
| Anilinium Ions ( | 4.60 | 5.08 | +0.48 | EDG stabilizes positive charge on |
Lipophilicity and Solvation ( )
Methylation significantly increases lipophilicity, affecting membrane permeability and protein binding.
Table 2: Lipophilicity Comparison
| Scaffold | Impact | ||
| Arene | 2.13 (Benzene) | 2.73 (Toluene) | +0.60 units |
| Phenol | 1.46 | 1.94 (p-Cresol) | +0.48 units |
NMR Chemical Shifts
The increased electron density shields ring protons, causing an upfield shift compared to benzene.
Table 3:
| Proton Position | Benzene ( | Toluene ( | Shift ( |
| Aromatic Ring | 7.36 (s) | 7.17 (m, ortho/para) | -0.19 (Shielding) |
| Methyl Group | N/A | 2.35 (s) | Diagnostic Signal |
Visualization of Electronic Effects
The following diagram illustrates the hyperconjugative donation mechanism and its downstream effects on reactivity and acidity.
Figure 1: Mechanistic flow of electron donation from the p-methyl group via hyperconjugation, resulting in observable physicochemical changes.[2][3][4][5][6]
Experimental Protocols
To validate the electronic impact of the p-methyl group, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: Potentiometric Determination
Objective: Quantify the electron-donating effect by measuring the
Reagents:
-
Analyte: 0.01 M solutions of Benzoic Acid and p-Toluic Acid.
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Solvent: 50% v/v Methanol/Water (to ensure solubility of p-toluic acid).
-
Standard: Potassium Hydrogen Phthalate (KHP) for calibration.
Workflow:
-
System Calibration: Calibrate pH meter using buffers at pH 4.01 and 7.00. Verify slope is
.[2] -
Blank Titration: Titrate 50 mL of solvent blank to determine background correction.
-
Sample Titration:
-
Dissolve 0.5 mmol of analyte in 50 mL solvent.
-
Maintain temperature at
using a water-jacketed beaker. -
Add titrant in 0.05 mL increments. Record pH after stabilization (<0.1 mV drift/30s).
-
-
Data Analysis:
-
Plot the first derivative (
) vs. Volume to find the equivalence point ( ). -
Calculate
using the Henderson-Hasselbalch equation at . -
Validation: The
of p-toluic acid must be higher than benzoic acid by approx 0.15–0.20 units.
-
Protocol B: Competitive Kinetics (Nitration)
Objective: Demonstrate the activating nature of the methyl group by comparing nitration rates of benzene and toluene.
Workflow:
-
Competition Mixture: Prepare a solution containing equimolar amounts (0.1 mol) of Benzene and Toluene in Acetic Anhydride.
-
Initiation: Add 0.05 mol of
dropwise at . The limiting reagent ensures competition. -
Quenching: After 1 hour, quench with ice water and extract with diethyl ether.
-
Analysis: Analyze the organic layer via GC-MS.
-
Calculation:
-
Ratio
. -
Expectation: Toluene reacts 20–25x faster than benzene.
-
Pharmaceutical Case Study: The "Magic Methyl" Effect
In drug discovery, the p-methyl group is often used to optimize potency and metabolic stability.
-
Metabolic Soft Spot: The benzylic carbon is susceptible to oxidation by CYP450 enzymes (forming benzyl alcohol
benzoic acid).-
Strategy: If rapid clearance is desired, add a p-methyl.
-
Strategy: If half-life is too short, replace p-methyl with p-chloro or p-trifluoromethyl (bioisosteres) to block metabolism while maintaining lipophilicity.
-
-
Binding Affinity: The added volume of the methyl group (
) can fill hydrophobic pockets in the target protein, displacing high-energy water molecules and improving binding affinity (entropy-driven).
Experimental Workflow: Metabolic Stability Assay
Figure 2: Workflow for assessing the metabolic liability of the p-methyl group using liver microsomes.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Di Rauso Simeone, G., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3243. Link
-
Barreiro, E. J., et al. (2011). The "Magic Methyl" Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. Link
-
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256–12267. Link
-
Reich, H. J. (2018). Hammett
Values. University of Wisconsin-Madison Chemistry Department. Link
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. The relative acidic strengths of benzoic acid, o-toluic acid and p-to - askIITians [askiitians.com]
- 4. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sips.org.in [sips.org.in]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
Executive Summary & Immediate Action Plan
4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is a nitrogen-rich heterocyclic compound typically used as a pharmaceutical intermediate or kinase inhibitor scaffold. Due to the presence of both pyridine and pyrazole moieties, this compound must be managed as Hazardous Organic Waste .
Critical Disposal Directive:
-
DO NOT dispose of down the drain or in municipal trash.
-
DO NOT mix with strong oxidizers (risk of rapid exothermic reaction).
-
PRIMARY METHOD: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Characterization & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity profile. This compound combines a basic pyridine ring with a pyrazole core.
Structural Hazard Analysis
-
Pyridine Ring: Contributes to potential renal/hepatic toxicity and distinct noxious odors. While pyridine itself is a U-listed waste (U196), this derivative does not automatically carry that code unless it exhibits specific toxicity characteristics (TCLP). However, best practice dictates treating it with equivalent caution.
-
Pyrazole Moiety: Associated with acute oral toxicity and potential aquatic toxicity (long-term adverse effects).[1]
-
Nitrogen Content: High nitrogen content leads to the generation of Nitrogen Oxides (NOx) during combustion, necessitating incineration with scrubbers.
Physical & Chemical Properties (Relevant to Disposal)
| Property | Description | Disposal Implication |
| Physical State | Solid (Crystalline Powder) | Dispose of in solid waste stream unless dissolved. |
| Solubility | Low in water; Soluble in DMSO, MeOH | Wash residues with organic solvent; collect rinsate as solvent waste. |
| Combustibility | Combustible organic solid | Suitable for incineration (Waste Code: D001 if ignitable, otherwise general toxic). |
| Incompatibility | Strong Oxidizers, Strong Acids | Segregate from nitric acid or perchlorates to prevent fire/explosion. |
Waste Segregation & Lifecycle Management
Effective disposal begins at the bench. You must segregate this compound based on its state (Solid vs. Liquid Solution).
Decision Logic for Waste Segregation
Figure 1: Decision matrix for segregating this compound waste streams.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Goal: Prevent exposure and cross-contamination.[2][3][4]
-
Don PPE: Nitrile gloves (double gloving recommended for dissolved compounds), lab coat, and safety glasses. Use a fume hood if handling fine powder to prevent inhalation.
-
Select Container:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquids: Use a chemically resistant glass or HDPE bottle (Amber glass is preferred if light sensitivity is suspected, though not critical for this stable heterocycle).
-
Phase 2: Collection
Goal: Secure containment.
-
Solids: Transfer the solid waste directly into the container. Do not overfill (leave 10% headspace).
-
Contaminated Debris: Weighing boats, pipette tips, and contaminated gloves should be placed in a separate "Solid Hazardous Debris" bag or container, usually a clear heavy-duty polyethylene bag.
-
Rinsing: If the compound was in a flask, rinse the flask 3x with a compatible solvent (e.g., Acetone or Ethanol). Pour the rinsate into the LIQUID waste container , not down the sink.
Phase 3: Labeling (Regulatory Requirement)
Goal: Compliance with RCRA/EPA standards. Every container must have a hazardous waste tag attached before the first drop of waste is added.
-
Chemical Name: Write out the full name: "this compound". Do not use abbreviations or chemical structures.
-
Hazards: Check "Toxic" and "Irritant."[1][3] If dissolved in a flammable solvent, check "Flammable."
Phase 4: Final Disposal (Incineration)
Goal: Complete destruction.
-
This compound is thermally stable. The only acceptable final disposal method is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.
-
Incineration ensures the complete oxidation of the pyridine and pyrazole rings into CO2, H2O, and NOx (which is scrubbed at the facility).
Emergency Spill Response Procedures
If a spill occurs, immediate containment is required to prevent environmental release.[2]
Figure 2: Operational workflow for managing solid spills of pyrazole-pyridine derivatives.
Regulatory Compliance (US Focus)
RCRA Classification
Under the Resource Conservation and Recovery Act (RCRA):
-
Generator Knowledge: As this is likely a research compound without a specific waste code, you must apply "Generator Knowledge."
-
Waste Determination: Unless TCLP testing proves otherwise, treat as Non-RCRA Regulated Hazardous Waste (if it doesn't meet ignitable/corrosive/reactive criteria) but manage it via Stream C (Organic Waste) for incineration.
-
Recommendation: Many institutions classify all novel organic heterocycles as "Unlisted Hazardous Waste" to ensure conservative safety margins.
EPA Waste Codes (Potential)
If the waste stream contains solvents, apply the codes for the solvent:
-
F003: Non-halogenated ignitable solvents (Acetone, Methanol).
-
F002: Halogenated solvents (DCM).
-
D001: Ignitable (if flash point < 60°C).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazole Derivatives. PubChem.[5] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA.gov. Available at: [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
[1]
Executive Safety Summary
Immediate Action Required: Treat 4-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine as a High-Potency Pharmacologically Active Substance (HP-PAS) .[1]
In the absence of a comprehensive specific toxicological profile for this exact isomer, the Precautionary Principle mandates that it be handled as a potential Kinase Inhibitor (based on the N-aryl-pyrazole-pyridine scaffold common in p38 MAPK and TGF-
Hazard Identification & Risk Assessment
This assessment utilizes Structure-Activity Relationship (SAR) logic to establish safety protocols where specific LD50 data is absent.[1]
| Structural Moiety | Associated Hazard Potential | Risk Mitigation |
| Pyridine Ring | Skin/Eye Irritation, CNS depression (solvent-like effects if volatile, though this solid is likely low volatility).[1] | Chemical-resistant gloves; Eye protection.[1] |
| Pyrazole Core | Biological activity (enzyme inhibition); Potential sensitization.[1] | Strict Dust Control (HEPA filtration).[1] |
| p-Tolyl Group | Increased lipophilicity, facilitating dermal absorption .[1] | Double-gloving; Tyvek sleeves.[1] |
Physical State Risks[1][2]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for research and scale-up operations.
Tier 1: Standard Laboratory Handling (< 100 mg)
For analytical weighing and stock solution preparation.[1]
-
Respiratory: Work must be performed inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .[1] If open-bench handling is unavoidable (strongly discouraged), use a P100/N95 respirator .[1]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant).[1] Safety glasses are insufficient due to fine dust drift.[1]
-
Hand Protection: Double Nitrile Gloves (Minimum thickness: 5 mil outer / 4 mil inner).[1]
-
Protocol: Inspect inner glove for tears upon removal of outer glove.[1]
-
-
Body Protection: Standard Lab Coat (buttoned to neck) + Tyvek® Sleeves (to bridge the gap between glove and coat).[1]
Tier 2: Bulk Handling & Synthesis (> 100 mg)
For synthesis workup, column chromatography, or rotary evaporation.[1]
-
Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA cartridges if working outside a glovebox.[1]
-
Containment: Powder handling should occur in a Static-Dissipative Glove Box or a Powder Containment Enclosure.[1]
-
Body Protection: Disposable Tyvek® Coverall (suit) worn over street clothes.[1]
-
Footwear: Closed-toe, chemically resistant shoes with disposable shoe covers.[1]
Operational Protocols
A. Weighing & Solid Transfer (The "Static" Risk)
Rationale: The p-tolyl moiety contributes to the hydrophobicity and static nature of the powder.[1]
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to weighing to neutralize static charge on the spatula and weighing boat.[1]
-
Damping: Place a solvent-dampened Kimwipe (methanol) on the balance floor (not the pan) to increase local humidity and reduce static fly-off.[1]
-
Transfer: Use a disposable antistatic weighing boat . Do not use weighing paper, as creasing it can aerosolize particles.[1]
-
Decontamination: Immediately wipe down the balance and surrounding area with a 10% bleach solution or surfactant-based cleaner after use.[1]
B. Solution Preparation (The "Vehicle" Risk)
Rationale: Solvents like DMSO significantly increase the rate of skin absorption for pyrazole derivatives.[1]
-
Vessel Selection: Use borosilicate glass vials with PTFE-lined caps . Avoid standard polyethylene caps which may degrade or leach.[1]
-
Dissolution: Add solvent slowly down the side of the vial to prevent displacing air that carries dust.[1]
-
Labeling: Mark the vial clearly with "HPAPI - TOXIC" and the solvent used.[1]
C. Waste Disposal Strategy
Do not dispose of in general chemical waste.
-
Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated "Cytotoxic/High Potency" solid waste bin (usually yellow or specifically labeled).[1]
-
Liquid Waste: Segregate into a separate container labeled "P-Listed/Toxic Organic Waste" .
-
Destruction: The preferred method of disposal is High-Temperature Incineration (>1000°C) to ensure cleavage of the pyrazole-pyridine bond.[1]
Emergency Response & Spill Logic
Workflow: Spill Response Decision Tree
Figure 1: Decision logic for containing and cleaning spills of this compound, prioritizing dust suppression.
Scientific Rationale & Mechanism
The safety profile of This compound is inferred from its structural homology to known p38 MAP Kinase inhibitors.[1]
-
Mechanism of Action (Potential): These compounds typically bind to the ATP-binding pocket of kinases.[1] The p-tolyl group occupies the hydrophobic pocket II, while the pyridine nitrogen interacts with the hinge region (Met109 in p38
) [1].[1] -
Toxicological Implication: Unintended inhibition of p38 MAPK or similar pathways (JNK, ERK) can interfere with cytokine production and embryogenesis.[1] Therefore, reproductive protection is the critical safety driver, not just acute toxicity [2].[1]
References
-
Boehm, J. C., & Adams, J. L. (2000).[1] Pharmacophore development of p38 MAP kinase inhibitors.[1] Expert Opinion on Therapeutic Patents, 10(1), 25-37.[1]
-
Occupational Safety and Health Administration (OSHA). (2016).[1] Hazard Communication Standard: Safety Data Sheets.
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Pyrazole Derivatives.
-
SafeWork Australia. (2020).[1][2] Guidance on the interpretation of workplace exposure standards for airborne contaminants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
